Kelatorphan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9(14(19)20)15-13(18)11(8-12(17)16-21)7-10-5-3-2-4-6-10/h2-6,9,11,21H,7-8H2,1H3,(H,15,18)(H,16,17)(H,19,20)/t9-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCFZTVYDSKXNM-GXSJLCMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238911 | |
| Record name | Kelatorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92175-57-0 | |
| Record name | N-[(2R)-4-(Hydroxyamino)-1,4-dioxo-2-(phenylmethyl)butyl]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92175-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kelatorphan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092175570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kelatorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08040 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Kelatorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KELATORPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46BBW2U5D6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Inhibition Profile of Kelatorphan: A Technical Guide to its Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kelatorphan, a potent inhibitor of multiple enkephalin-degrading enzymes, represents a significant tool in the study of the endogenous opioid system. Its ability to prevent the breakdown of enkephalins leads to a substantial potentiation of their analgesic effects. This technical guide provides an in-depth overview of the primary enzymatic targets of this compound, presenting key quantitative data, detailed experimental methodologies for the characterization of its inhibitory activity, and visualizations of the relevant biochemical pathways and experimental workflows.
Target Enzymes of this compound
This compound is recognized as a powerful and comprehensive inhibitor of nearly all enzymes responsible for the catabolism of endogenous enkephalins.[1] Its inhibitory action spans several key metallopeptidases, effectively preventing the degradation of enkephalins at multiple cleavage sites. The primary target enzymes of this compound include:
-
Neutral Endopeptidase (NEP) , also known as enkephalinase.
-
Dipeptidyl Peptidase III (DPP3) , which cleaves the Gly2-Gly3 bond of enkephalins.[2]
-
Aminopeptidase N (APN) .
-
Angiotensin-Converting Enzyme (ACE) .[1]
The simultaneous inhibition of these enzymes by this compound leads to a significant increase in the local concentration and prolonged action of enkephalins, thereby enhancing their physiological effects.[3]
Quantitative Inhibition Data
The inhibitory potency of this compound against its target enzymes has been quantified through the determination of inhibition constants (Ki). These values, primarily from the seminal work of Fournié-Zaluski et al. (1984), are summarized in the table below.[2]
| Target Enzyme | Abbreviation | This compound K_i_ Value |
| Neutral Endopeptidase | NEP | 1.4 nM |
| Dipeptidyl Peptidase III | DPP3 | 2 nM |
| Aminopeptidase N | APN | 7 µM |
| Angiotensin-Converting Enzyme | ACE | Not specified in source |
Table 1: Inhibition constants (K_i_) of this compound for its primary target enzymes.[2]
Signaling Pathway of Enkephalin Potentiation by this compound
This compound exerts its pharmacological effects by intervening in the natural degradation pathway of enkephalins. By inhibiting the enzymes responsible for their breakdown, this compound increases the availability of these endogenous opioid peptides to bind to their receptors, primarily the δ- and μ-opioid receptors. This enhanced receptor activation leads to downstream signaling cascades that ultimately produce analgesic and other physiological responses.
Experimental Protocols for Enzyme Inhibition Assays
The following protocols are reconstructed based on methodologies described in publications from the research group that first characterized this compound and on standard assays for these enzymes.
General Workflow for Determining Enzyme Inhibition
The determination of the inhibitory potency of this compound against its target enzymes typically follows a standardized workflow. This involves preparing the enzyme and substrate, incubating them with and without the inhibitor, measuring the enzymatic activity, and then analyzing the data to calculate key inhibition parameters such as IC50 and Ki.
Neutral Endopeptidase (NEP/Enkephalinase) Inhibition Assay
This assay measures the ability of this compound to inhibit the cleavage of the Gly3-Phe4 bond in enkephalins.
-
Enzyme Source: Partially purified enkephalinase from rat brain striatum or kidney cortex.
-
Substrate: [3H]-[D-Ala2, Leu5]enkephalin (typically at a concentration close to its Km value). The use of a D-amino acid at position 2 prevents degradation by aminopeptidases.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: Enzyme preparation is pre-incubated with varying concentrations of this compound for 10-15 minutes at 37°C. The reaction is initiated by the addition of the radiolabeled substrate and incubated for a further 20-30 minutes at 37°C.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of an acid, such as 0.1 M HCl.
-
Detection Method: The product of the reaction, [3H]Tyr-D-Ala-Gly, is separated from the unreacted substrate using high-performance liquid chromatography (HPLC) with a reverse-phase C18 column or by using polystyrene bead column chromatography.[4][5] The amount of radioactivity in the product fraction is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Dipeptidyl Peptidase III (DPP3) Inhibition Assay
This assay quantifies the inhibition of the cleavage of the Gly2-Gly3 bond of enkephalins.
-
Enzyme Source: Purified or partially purified DPP3 from rat brain or erythrocytes.
-
Substrate: Arg-Arg-β-naphthylamide is a commonly used fluorogenic substrate. Alternatively, [3H]-[Tyr1, Gly2]enkephalin can be used to monitor the release of [3H]Tyr-Gly.
-
Buffer: 50 mM Tris-HCl, pH 8.5, containing 100 mM NaCl and 1 mM β-mercaptoethanol.[6]
-
Incubation: Similar to the NEP assay, the enzyme is pre-incubated with this compound before the addition of the substrate. Incubation is carried out at 37°C.
-
Detection Method:
-
For the fluorogenic substrate, the release of β-naphthylamine is monitored fluorometrically.
-
For the radiolabeled substrate, the product [3H]Tyr-Gly is separated by HPLC and quantified by liquid scintillation counting.
-
-
Data Analysis: The Ki is determined from the IC50 value as described for the NEP assay.
Aminopeptidase N (APN) Inhibition Assay
This assay measures the inhibition of the cleavage of the N-terminal tyrosine from enkephalins.
-
Enzyme Source: Rat brain homogenates or purified APN.
-
Substrate: [3H]-[Leu5]enkephalin. To specifically measure aminopeptidase activity in the presence of enkephalinase, a potent NEP inhibitor like thiorphan is included in the assay mixture.[7]
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: The enzyme preparation is incubated with the substrate and varying concentrations of this compound at 37°C.
-
Detection Method: The reaction product, [3H]Tyrosine, is separated from the substrate by chromatography (e.g., on a polystyrene bead column or by HPLC) and quantified by liquid scintillation counting.[7]
-
Data Analysis: The inhibitory potency of this compound is determined by calculating the IC50 and Ki values as described above. It has been noted that this compound is significantly less potent against total aminopeptidase activity but shows higher affinity for a specific form, aminopeptidase M.[8]
Conclusion
This compound's profile as a multi-target inhibitor of the key enzymes responsible for enkephalin degradation underscores its significance as a pharmacological tool and a lead compound for the development of novel analgesics. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers in the fields of neuropharmacology, drug discovery, and opioid research. The continued investigation into the nuanced interactions of this compound with its target enzymes will undoubtedly yield further insights into the complex regulation of the endogenous opioid system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Enkephalinase inhibitors and molecular study of the differences between active sites of enkephalinase and angiotensin-converting enzyme] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enkephalin dipeptidyl carboxypeptidase (enkephalinase) activity: selective radioassay, properties, and regional distribution in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of enkephalin metabolism by, and antinociceptive activity of, bestatin, an aminopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo effects of this compound on enkephalin metabolism in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Kelatorphan's Inhibitory Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kelatorphan is a potent, dual inhibitor of several key enzymes responsible for the degradation of endogenous enkephalins, neuropeptides with significant roles in pain modulation and other physiological processes. This technical guide provides an in-depth overview of the in vitro characterization of this compound's inhibitory profile, with a focus on its activity against neprilysin (NEP), aminopeptidase N (APN), and dipeptidyl peptidase III (DPP3). This document summarizes the quantitative inhibitory data, details the experimental protocols for key assays, and presents visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound, with the IUPAC name N-[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-alanine, is a powerful and comprehensive inhibitor of the primary enzymes that catabolize enkephalins. These enzymes include neutral endopeptidase (NEP, also known as enkephalinase), aminopeptidase N (APN), and dipeptidyl peptidase III (DPP3).[1] By inhibiting these enzymes, this compound effectively prevents the breakdown of enkephalins, thereby potentiating their analgesic and other neurological effects. This dual-inhibitor strategy has been a cornerstone in the rational design of analgesics that aim to enhance the body's natural pain-control mechanisms.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been quantified against its primary enzyme targets using various in vitro assays. The key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme Target | Common Name/Synonym | Substrate Used in Assay | Inhibitory Value | Reference |
| Neprilysin (NEP) | Enkephalinase | [3H][Tyr1,Met5]enkephalin | Ki = 1.4 nM | |
| Dipeptidyl Peptidase III (DPP3) | Gly2-Gly3 cleaving dipeptidylaminopeptidase | [3H]DSLET | Ki = 2 nM | |
| Aminopeptidase N (APN) | Aminopeptidase Activity | Tyr-β-naphthylamide | Ki = 7 µM | |
| Aminopeptidase M-like Activity | - | Not specified | IC50 = 400 nM | [2] |
| Angiotensin-Converting Enzyme (ACE) | - | Not specified | - | [1] |
Note: While ACE is listed as a target, specific IC50 or Ki values from the foundational studies were not detailed.
Signaling Pathway of Enkephalin Degradation
The primary mechanism of action of this compound is the inhibition of multiple enzymes involved in the enkephalin degradation pathway. This diagram illustrates the key enzymes and their cleavage sites on an enkephalin molecule, and how this compound intervenes.
Caption: Enkephalin Degradation Pathway and this compound's Sites of Action.
Experimental Protocols
The following protocols are based on the methodologies described in the foundational research characterizing this compound.
General Workflow for Enzyme Inhibition Assay
This diagram outlines the general steps involved in determining the inhibitory activity of this compound against enkephalin-degrading enzymes.
Caption: General Experimental Workflow for this compound Inhibition Assays.
Neprilysin (NEP) Inhibition Assay
This assay measures the inhibition of NEP-mediated cleavage of [3H][Tyr1,Met5]enkephalin.
-
Enzyme Source: Partially purified neprilysin from rat brain or kidney, or commercially available recombinant NEP.
-
Substrate: [3H][Tyr1,Met5]enkephalin.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Prepare a reaction mixture containing the Tris-HCl buffer, the enzyme preparation, and varying concentrations of this compound.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the [3H][Tyr1,Met5]enkephalin substrate.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding an acidic solution (e.g., 0.1 M HCl).
-
Separate the product, [3H]Tyr-Gly-Gly, from the unreacted substrate using chromatography (e.g., on a Porapak Q column).
-
Quantify the radioactivity of the eluted product using liquid scintillation counting.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 and/or Ki value.
-
Aminopeptidase N (APN) Inhibition Assay
This assay determines the inhibition of APN activity using a fluorogenic or colorimetric substrate.
-
Enzyme Source: Rat striatal membranes or purified APN.
-
Substrate: L-Tyrosine-β-naphthylamide.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
In a multi-well plate, add the enzyme preparation, buffer, and a range of this compound concentrations.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Add the L-Tyrosine-β-naphthylamide substrate to start the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the fluorescence or absorbance of the released β-naphthylamine.
-
The amount of product formed is proportional to the enzyme activity.
-
Calculate the percent inhibition at each this compound concentration to determine the IC50 and/or Ki.
-
Dipeptidyl Peptidase III (DPP3) Inhibition Assay
This assay measures the inhibition of DPP3-catalyzed hydrolysis of a specific substrate.
-
Enzyme Source: Purified DPP3 from a suitable source.
-
Substrate: [3H]DSLET ([D-Ser2, Leu5]enkephalin-Thr6) or Arg-Arg-β-naphthylamide.
-
Buffer: Appropriate buffer system for DPP3 activity (e.g., Tris-HCl).
-
Procedure:
-
Combine the enzyme, buffer, and various concentrations of this compound in a reaction vessel.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate.
-
After incubation at 37°C, terminate the reaction.
-
If using a radiolabeled substrate, separate the cleavage products (e.g., [3H]Tyr-D-Ser-Gly) via chromatography and quantify using scintillation counting.
-
If using a fluorogenic substrate, measure the fluorescence of the released product.
-
Determine the inhibitory constants (IC50, Ki) from the dose-response curve.
-
Conclusion
The in vitro characterization of this compound demonstrates its potent and comprehensive inhibitory profile against the key enzymes responsible for enkephalin degradation. Its nanomolar affinity for neprilysin and dipeptidyl peptidase III, coupled with its micromolar to high nanomolar inhibition of aminopeptidase N, establishes it as a highly effective tool for preventing enkephalin catabolism. The detailed experimental protocols provided herein offer a foundation for the continued study of this compound and the development of novel analgesics targeting the endogenous opioid system.
References
The Role of Kelatorphan in Potentiating Endogenous Opioid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous opioid peptides, such as enkephalins, play a crucial role in the modulation of pain and emotional states. However, their therapeutic potential is limited by their rapid enzymatic degradation in the body. Kelatorphan has emerged as a powerful pharmacological tool that acts as a comprehensive inhibitor of the key enzymes responsible for enkephalin catabolism. By preventing this breakdown, this compound effectively increases the concentration and prolongs the action of endogenous enkephalins, thereby potentiating their signaling through opioid receptors. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its enzymatic inhibition and analgesic effects, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The endogenous opioid system is a critical component of the body's natural pain-relief and reward pathways. Enkephalins, a class of endogenous opioid peptides, exert their effects by binding to and activating opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors. This activation leads to a cascade of intracellular signaling events that ultimately result in analgesia and other physiological responses.
However, the in vivo half-life of enkephalins is extremely short due to their rapid degradation by a group of enzymes collectively known as enkephalinases. This rapid inactivation curtails their therapeutic utility. The development of enkephalinase inhibitors represents a strategic approach to enhance and prolong the effects of endogenous opioids, offering a potential alternative to exogenous opioid analgesics with a potentially improved side-effect profile.
This compound, with the IUPAC name N-[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-alanine, is a potent and broad-spectrum inhibitor of the major enkephalin-degrading enzymes.[1] Its ability to simultaneously block multiple enzymatic pathways makes it a particularly effective agent for potentiating endogenous opioid signaling.
Mechanism of Action of this compound
This compound is a complete inhibitor of nearly all enzymes responsible for the breakdown of endogenous enkephalins.[1] The primary targets of this compound include:
-
Neutral Endopeptidase (NEP) , also known as Neprilysin or Enkephalinase A.
-
Dipeptidyl Peptidase III (DPP3) .
-
Aminopeptidase N (APN) .
-
Angiotensin-Converting Enzyme (ACE) .[1]
By inhibiting these enzymes, this compound prevents the cleavage of enkephalin molecules, leading to their accumulation in the synaptic cleft and extrasynaptic spaces. This increased concentration of enkephalins results in enhanced and sustained activation of opioid receptors, thereby amplifying their downstream signaling and physiological effects, most notably analgesia. The analgesic effects of this compound have been shown to be preventable by the opioid antagonist naloxone, confirming the opioid receptor-mediated mechanism of action.[2]
The rationale behind developing dual or multi-target enkephalinase inhibitors like this compound is that the inhibition of a single enzyme may not be sufficient to achieve a significant therapeutic effect, as other enzymes can still contribute to enkephalin degradation.[3][4] By simultaneously blocking the major catabolic pathways, a more profound and sustained potentiation of endogenous opioid signaling can be achieved.
Quantitative Data
The potency of this compound as an inhibitor of enkephalin-degrading enzymes and its in vivo efficacy have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Enzymatic Inhibition by this compound
| Enzyme | Inhibition Constant (Ki) | IC50 Value | Reference(s) |
| Neutral Endopeptidase (NEP) | 1.4 nM | Not specified | [5] |
| Dipeptidyl Peptidase III (DPP3) | 2 nM | Not specified | [5] |
| Aminopeptidase N (APN) | 7 µM | Not specified | [5] |
| Minor Aminopeptidase Activity | Not specified | 4 x 10-7 M | [6] |
Table 2: In Vivo Analgesic Effects of this compound
| Animal Model | Administration Route | Dose | Effect | Reference(s) |
| Mice | Intracerebroventricular (i.c.v.) | 50 µg | Potentiated the analgesic effect of [Met5]enkephalin by 50,000 times. | [5] |
| Normal Rats | Intravenous (i.v.) | 2.5, 5, 10, and 15 mg/kg | Produced potent antinociceptive effects, comparable to 1 mg/kg i.v. morphine at 2.5 mg/kg. | [2] |
| Arthritic Rats | Intravenous (i.v.) | 2.5 mg/kg | 244% increase in vocalization threshold compared to 144% in normal rats. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Enkephalinase Inhibition Assay using HPLC
This protocol describes a method to determine the inhibitory activity of this compound on enkephalin-degrading enzymes using High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and its metabolites.
Objective: To quantify the IC50 value of this compound for a specific enkephalin-degrading enzyme.
Materials:
-
Purified enkephalin-degrading enzyme (e.g., NEP, APN).
-
[Met5]enkephalin or [Leu5]enkephalin as substrate.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quenching solution (e.g., 1 M HCl or trifluoroacetic acid).
-
HPLC system with a C18 reverse-phase column and a UV detector.
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enkephalin substrate in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer to cover a range of concentrations for IC50 determination.
-
Prepare the purified enzyme solution in the assay buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add the assay buffer, the enzyme solution, and a specific concentration of this compound (or vehicle for control).
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the enkephalin substrate. The final reaction volume should be standardized (e.g., 100 µL).
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject a defined volume of the supernatant into the HPLC system.
-
Separate the substrate and its metabolites using a suitable gradient of the mobile phase.
-
Detect the peptides by monitoring the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak areas of the substrate and its metabolites.
-
Calculate the percentage of substrate degradation for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Competitive Opioid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to demonstrate that the potentiation of analgesia by this compound is due to an increased effect of endogenous enkephalins at opioid receptors.
Objective: To determine if the presence of this compound enhances the ability of enkephalins to displace a radiolabeled ligand from opioid receptors.
Materials:
-
Membrane preparation from cells expressing a specific opioid receptor subtype (e.g., µ-opioid receptor).
-
Radiolabeled opioid ligand (e.g., [3H]DAMGO for µ-receptors).
-
Unlabeled [Met5]enkephalin.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Wash buffer (ice-cold binding buffer).
-
Non-specific binding control (e.g., a high concentration of naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of unlabeled [Met5]enkephalin in the binding buffer.
-
Prepare two sets of these dilutions: one with a fixed concentration of this compound and one with the vehicle.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and the varying concentrations of [Met5]enkephalin (with or without this compound).
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of naloxone).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail and allow for equilibration.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of [Met5]enkephalin by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the [Met5]enkephalin concentration for both conditions (with and without this compound).
-
Determine the IC50 values for [Met5]enkephalin in both conditions. A leftward shift of the competition curve and a lower IC50 value in the presence of this compound indicates that it enhances the binding of enkephalin to the opioid receptor, likely by preventing its degradation during the assay.
-
In Vivo Analgesia Assessment: Hot-Plate Test
This protocol describes the hot-plate test, a common method for evaluating the analgesic effects of compounds in rodents.
Objective: To assess the antinociceptive efficacy of this compound.
Materials:
-
Hot-plate apparatus with adjustable temperature.
-
Male Swiss-Webster mice (or other suitable strain).
-
This compound solution for injection (e.g., dissolved in saline).
-
Vehicle control (e.g., saline).
-
Timer.
Procedure:
-
Acclimatization:
-
Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
-
Baseline Measurement:
-
Set the hot-plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).
-
Gently place a mouse on the hot plate and start the timer immediately.
-
Observe the mouse for nocifensive behaviors, such as hind paw licking, shaking, or jumping.
-
Record the latency (in seconds) to the first clear nocifensive response. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any mouse not responding within this time is removed and assigned the cut-off latency.
-
-
Drug Administration:
-
Post-Treatment Measurement:
-
At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
Calculate the mean response latency for each treatment group at each time point.
-
The analgesic effect can be expressed as the increase in latency compared to the baseline or as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the latencies of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
The following diagrams, created using the DOT language, illustrate the key pathways and workflows related to this compound's action.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Enkephalinase Inhibition Assay.
Caption: Logical Relationship of Multi-Enzyme Inhibition by this compound.
Discussion and Future Directions
This compound stands as a seminal compound in the study of endogenous opioid systems. Its ability to potently and comprehensively inhibit the major enkephalin-degrading enzymes provides a powerful tool for elucidating the physiological roles of enkephalins. The significant potentiation of enkephalin-mediated analgesia by this compound underscores the therapeutic potential of this pharmacological strategy.
A key advantage of enkephalinase inhibitors is the potential for a more favorable side-effect profile compared to exogenous opioids. For instance, studies have shown that this compound does not cause respiratory depression, a major life-threatening side effect of morphine and other opioid agonists.[1][7] In fact, at high doses, it has been observed to increase respiration.[1]
Despite its potent in vitro and in vivo activity, the clinical development of this compound itself has been hampered by its poor penetration of the blood-brain barrier.[1] Intracerebroventricular administration is often necessary to achieve significant central effects in animal models.[1] This limitation has spurred the development of second-generation, systemically active and brain-penetrant dual enkephalinase inhibitors.
Future research in this area will likely focus on:
-
The development of novel, orally bioavailable, and CNS-penetrant multi-target enkephalinase inhibitors.
-
Further investigation into the role of endogenous opioids in various physiological and pathological processes using selective inhibitors.
-
Clinical trials to evaluate the efficacy and safety of new enkephalinase inhibitors for the treatment of acute and chronic pain, as well as other conditions such as anxiety and depression.
Conclusion
This compound is a cornerstone molecule in the field of endogenous opioid research. Its robust inhibition of multiple enkephalinases provides a clear demonstration of the principle that protecting endogenous analgesic peptides can lead to profound physiological effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of the endogenous opioid system. The insights gained from studies with this compound continue to pave the way for the development of a new generation of analgesics with potentially improved efficacy and safety profiles.
References
- 1. Effects of the potent analgesic enkephalin-catabolizing enzyme inhibitors RB101 and this compound on respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. maze.conductscience.com [maze.conductscience.com]
Kelatorphan's Pervasive Influence on Neuropeptide Metabolism: A Technical Guide Beyond Enkephalins
For Immediate Release
A deep dive into the multifaceted enzymatic inhibition of kelatorphan reveals significant implications for a broad spectrum of neuropeptidergic signaling pathways, extending far beyond its well-established role in enkephalin preservation. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's effects on the metabolism of critical neuropeptides, including substance P, atrial natriuretic peptide (ANP), neurotensin, and bradykinin.
This compound, a potent dual inhibitor of neutral endopeptidase (NEP, also known as neprilysin) and aminopeptidase N (APN), has long been recognized for its profound analgesic effects stemming from the prevention of enkephalin degradation.[1] However, the enzymes targeted by this compound are responsible for the metabolism of a wide array of physiologically active peptides. This guide synthesizes the current understanding of this compound's broader impact, presenting quantitative data, detailed experimental methodologies, and visual representations of the intricate molecular interactions at play.
Quantitative Analysis of this compound's Enzymatic Inhibition
This compound exhibits potent inhibitory activity against several key peptidases involved in neuropeptide metabolism. The following table summarizes the available quantitative data on its inhibitory constants (Ki) and 50% inhibitory concentrations (IC50).
| Enzyme Target | Neuropeptide Substrate(s) | This compound Ki | This compound IC50 | References |
| Neutral Endopeptidase (NEP/Enkephalinase) | Enkephalins, Substance P, ANP, Bradykinin, Neurotensin | 1.4 nM | [1] | |
| Aminopeptidase N (APN) | Enkephalins | 7 µM | 0.4 µM | [1][2] |
| Dipeptidyl Peptidase III (DPP3) | Enkephalins | 2 nM | [1] | |
| Angiotensin-Converting Enzyme (ACE) | Enkephalins, Bradykinin | [3] |
Note: Specific Ki or IC50 values for this compound's inhibition of the degradation of substance P, neurotensin, and ANP are not extensively reported in the currently available literature. The effect is inferred from its potent inhibition of NEP, a primary degrading enzyme for these peptides.
Impact on Neuropeptide Systems Beyond Enkephalins
Substance P
Substance P, a key mediator of pain transmission and neurogenic inflammation, is primarily degraded by NEP.[4] Inhibition of NEP by this compound is expected to potentiate and prolong the biological actions of substance P. However, in vivo studies have revealed a more complex interaction. One study demonstrated that this compound was less effective than the more selective NEP inhibitor, thiorphan, in increasing the overflow of substance P-like immunoreactivity from rat substantia nigra slices.[4] This suggests that by also preventing the degradation of enkephalins, this compound may trigger an opioid-mediated negative feedback loop that inhibits substance P release.[4]
Atrial Natriuretic Peptide (ANP)
ANP, a cardiac hormone crucial for regulating blood pressure and volume, is also a substrate for NEP.[5] By inhibiting NEP, this compound has the potential to increase circulating levels of ANP, thereby enhancing its natriuretic, diuretic, and vasodilatory effects. While direct studies quantifying the effect of this compound on ANP half-life are limited, research on other NEP inhibitors has demonstrated their ability to significantly elevate plasma ANP levels and potentiate its physiological effects.[5]
Neurotensin
Bradykinin
Bradykinin, a potent inflammatory mediator and vasodilator, is degraded by multiple enzymes, including NEP and angiotensin-converting enzyme (ACE).[7] As this compound inhibits both of these enzymes, it is poised to have a significant impact on bradykinin metabolism, leading to its accumulation and potentiation of its effects.[3][7] This dual inhibition is a key consideration in the development of drugs targeting these enzymatic pathways.
Other Neuropeptides
The broad inhibitory profile of this compound suggests potential effects on other neuropeptides metabolized by NEP and APN, such as neurokinin A , neuropeptide Y , somatostatin , and cholecystokinin (CCK) .[8][9][10][11] However, specific studies investigating the impact of this compound on the metabolism of these peptides are currently lacking. There is no direct evidence to suggest that this compound inhibits endothelin-converting enzyme (ECE) .[12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound's modulation of neuropeptide metabolism and a typical experimental workflow for studying these effects.
Caption: this compound's multi-enzyme inhibition and its downstream effects.
Caption: In vitro neuropeptide degradation assay workflow.
Detailed Experimental Protocols
In Vitro Neuropeptide Degradation Assay
This protocol provides a framework for assessing the in vitro degradation of a neuropeptide (e.g., Substance P) by a tissue preparation (e.g., brain homogenate) and the inhibitory effect of this compound.
1. Materials:
- Neuropeptide standard (e.g., Substance P)
- This compound
- Tissue of interest (e.g., rat striatum)
- Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Reaction termination solution (e.g., 1 M HCl)
- High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column
- Mobile phase for HPLC (e.g., gradient of acetonitrile in water with 0.1% trifluoroacetic acid)
- Detector for HPLC (e.g., UV-Vis or mass spectrometer)
2. Tissue Preparation:
- Dissect the tissue of interest on ice.
- Homogenize the tissue in ice-cold homogenization buffer.
- Centrifuge the homogenate at a low speed to remove cellular debris.
- Collect the supernatant containing the enzyme activity. Determine the protein concentration of the supernatant.
3. Incubation:
- Prepare reaction tubes containing the tissue homogenate (a fixed amount of protein), the neuropeptide substrate at a known concentration, and varying concentrations of this compound (or vehicle control).
- Incubate the tubes at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
4. Reaction Termination and Sample Preparation:
- Stop the enzymatic reaction by adding the termination solution.
- Centrifuge the samples at high speed to precipitate proteins.
- Collect the supernatant for HPLC analysis.
5. HPLC Analysis:
- Inject a defined volume of the supernatant onto the HPLC system.
- Separate the intact neuropeptide from its degradation products using a suitable gradient elution.
- Detect and quantify the peaks corresponding to the intact neuropeptide and its metabolites.
6. Data Analysis:
- Calculate the rate of neuropeptide degradation in the absence and presence of different concentrations of this compound.
- Determine the IC50 value of this compound for the inhibition of neuropeptide degradation by plotting the percentage of inhibition against the logarithm of the this compound concentration.
In Vivo Microdialysis for Neuropeptide Measurement
This protocol outlines a method for measuring extracellular neuropeptide levels in a specific brain region of a living animal following the administration of this compound.
1. Materials:
- Anesthetized animal (e.g., rat)
- Stereotaxic apparatus
- Microdialysis probe
- Perfusion pump
- Artificial cerebrospinal fluid (aCSF)
- This compound solution for administration (e.g., intracerebroventricular injection)
- Fraction collector
- Analytical method for neuropeptide quantification (e.g., radioimmunoassay or LC-MS/MS)
2. Surgical Procedure:
- Anesthetize the animal and place it in the stereotaxic apparatus.
- Implant the microdialysis probe into the brain region of interest.
3. Microdialysis Sampling:
- Perfuse the microdialysis probe with aCSF at a low, constant flow rate.
- Collect dialysate samples at regular intervals into a fraction collector.
- Establish a baseline of neuropeptide levels.
4. This compound Administration:
- Administer this compound to the animal through the desired route (e.g., i.c.v. injection).
5. Post-Treatment Sampling:
- Continue collecting dialysate samples to monitor the change in extracellular neuropeptide concentrations over time.
6. Sample Analysis:
- Quantify the neuropeptide concentration in each dialysate fraction using a highly sensitive analytical method.
7. Data Analysis:
- Plot the neuropeptide concentration as a function of time before and after this compound administration to determine the effect of the inhibitor on extracellular neuropeptide levels.
Conclusion
The evidence strongly indicates that this compound's pharmacological profile extends significantly beyond its effects on the enkephalinergic system. As a potent inhibitor of key metallopeptidases, this compound has the capacity to modulate the signaling of a diverse range of neuropeptides, including substance P, ANP, neurotensin, and bradykinin. This broad-spectrum activity presents both therapeutic opportunities and challenges. A thorough understanding of these multifaceted effects is paramount for the rational design and development of future therapeutics targeting neuropeptide metabolism. Further research is warranted to elucidate the precise quantitative impact of this compound on these non-enkephalin neuropeptide pathways and to explore the full therapeutic potential of this powerful enzymatic inhibitor.
References
- 1. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutral endopeptidase inhibition augments vascular actions of bradykinin in patients treated with angiotensin-converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Enkephalinase is involved in the degradation of endogenous substance P released from slices of rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection of atrial natriuretic factor against degradation: diuretic and natriuretic responses after in vivo inhibition of enkephalinase (EC 3.4.24.11) by acetorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutral endopeptidase 24.11 (enkephalinase) and related regulators of peptide hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Somatostatin inhibits CCK release by inhibiting secretion and action of CCK-releasing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin is released in response to cholecystokinin by activation of type A CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endopeptidase-24.11 is the integral membrane peptidase initiating degradation of somatostatin in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholecystokinin (CCK) regulates somatostatin secretion through both the CCK-A and CCK-B/gastrin receptors in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelin-3-converting enzyme activity of the KEL1 and KEL6 phenotypes of the Kell blood group system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endothelin-converting enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Symphony of Analgesia: An In-depth Guide to the Structure-Activity Relationship of Kelatorphan and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kelatorphan, a potent dual inhibitor of the enkephalin-degrading enzymes neutral endopeptidase (NEP) and aminopeptidase N (APN), represents a cornerstone in the development of non-addictive analgesics. By preventing the breakdown of endogenous enkephalins, this compound effectively enhances the body's natural pain management system. This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of this compound and its analogs. We delve into the critical structural motifs required for potent enzymatic inhibition and in vivo analgesic activity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. This document aims to serve as a critical resource for researchers and professionals engaged in the design and development of next-generation enkephalinase inhibitors.
Introduction: The Enkephalin System and the Rationale for Inhibition
Endogenous opioid peptides, primarily the enkephalins (Met-enkephalin and Leu-enkephalin), are key modulators of pain perception. However, their therapeutic potential is limited by their rapid degradation in the synaptic cleft by a concert of metallopeptidases. The primary enzymes responsible for enkephalin catabolism are neutral endopeptidase (NEP, also known as neprilysin), aminopeptidase N (APN), and dipeptidyl peptidase III (DPP3).[1][2]
This compound emerged as a powerful tool in pain research due to its ability to potently and comprehensively inhibit these enkephalin-degrading enzymes.[3] Its structure, N-[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-alanine, incorporates key pharmacophoric elements that interact with the active sites of these enzymes. Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of improved analogs with enhanced potency, selectivity, and pharmacokinetic profiles.
Core Structural Features and Key Interactions
The fundamental structure of this compound can be dissected into three key regions that dictate its inhibitory activity:
-
Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-CONHOH) is a critical component, acting as a bidentate ligand that chelates the essential zinc ion within the active site of the metallopeptidases.[4] This interaction is fundamental to the inhibitory mechanism of this compound and many of its analogs.
-
P1' Residue: The benzyl group of the 2-benzyl-4-(hydroxyamino)-4-oxobutanoyl moiety occupies the S1' hydrophobic pocket of the enzymes. This interaction significantly contributes to the binding affinity.
-
P2' Residue: The C-terminal L-alanine residue interacts with the S2' subsite of the enzymes. Modifications to this residue have been a primary focus of SAR studies to enhance potency and selectivity.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro inhibitory potencies of this compound and a series of its analogs with modifications at the C-terminal (P2') position against key enkephalin-degrading enzymes.
Table 1: In Vitro Inhibitory Potency (IC50, nM) of this compound and C-Terminal Analogs against Enkephalin-Degrading Enzymes [5]
| Compound | R1 | R2 | NEP (IC50, nM) | APN (IC50, nM) | DPP (IC50, nM) |
| This compound | H | CH3 | 1.8 | 800 | 3.5 |
| 1a | H | H | 1.5 | >100,000 | 1.8 |
| 2a | H | CH2CH3 | 1.2 | 1,200 | 2.5 |
| 3a | H | CH(CH3)2 | 1.0 | 2,500 | 2.0 |
| 4a | H | CH2CH(CH3)2 | 0.8 | 8,000 | 1.5 |
| 5a | H | CH2Ph | 0.5 | 150 | 1.0 |
| 6a | H | (CH2)2COOH | 2.5 | >100,000 | 4.0 |
| 7A | CH2Ph | H | 0.6 | 20 | 1.2 |
| 8A | Ph | H | 0.7 | 15 | 1.5 |
Data sourced from Fournié-Zaluski et al. (1985).[5]
Table 2: In Vivo Analgesic Activity of this compound and Analogs in the Mouse Hot Plate Test [5]
| Compound | Analgesic Activity (ED50, µg, i.c.v.) |
| This compound | 10 |
| 7A | 5 |
| 8A | 4 |
Data sourced from Fournié-Zaluski et al. (1985).[5]
Analysis of Structure-Activity Relationships
The data presented in the tables reveals several key SAR trends for C-terminal modifications of this compound:
-
P2' Side Chain: Increasing the length and hydrophobicity of the P2' side chain generally leads to enhanced inhibition of NEP and DPP. For instance, analogs with isobutyl (4a) and benzyl (5a) side chains exhibit sub-nanomolar IC50 values for NEP.
-
Aromaticity at P2': The introduction of an aromatic ring in the P2' position, as seen in compounds 7A and 8A , significantly improves the inhibitory potency against APN, with IC50 values dropping into the low nanomolar range.[5] This suggests a favorable interaction of the aromatic moiety with a corresponding subsite in APN.
-
Stereochemistry: The stereochemistry of the C-terminal amino acid is crucial for potent inhibition. The L-configuration is generally preferred.
-
In Vivo Correlation: The enhanced in vitro potencies of analogs 7A and 8A against all three enzymes translate to improved in vivo analgesic activity, as demonstrated by their lower ED50 values in the hot plate test compared to this compound.[5]
Experimental Protocols
Enzyme Inhibition Assays
This protocol is adapted from a generic fluorometric NEP assay.
-
Reagents:
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Recombinant human NEP enzyme
-
Fluorogenic NEP substrate (e.g., Abz-RGFK(Dnp)-OH)
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in NEP Assay Buffer.
-
In a 96-well black microplate, add the NEP enzyme solution.
-
Add the test compound dilutions or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic NEP substrate to all wells.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm for 30-60 minutes at 37°C.
-
The rate of substrate cleavage is proportional to the NEP activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This protocol is based on commercially available APN assay kits.
-
Reagents:
-
APN Assay Buffer
-
Recombinant human APN enzyme
-
Fluorogenic APN substrate (e.g., L-Alanine-7-amido-4-methylcoumarin)
-
Test compounds.
-
-
Procedure:
-
Follow a similar procedure as the NEP inhibition assay, preparing serial dilutions of the test compounds.
-
In a 96-well plate, add the APN enzyme and the test compounds.
-
Pre-incubate at 37°C.
-
Start the reaction by adding the fluorogenic APN substrate.
-
Measure the fluorescence intensity kinetically (e.g., Ex/Em = 380/460 nm).
-
Calculate IC50 values from the dose-response curve.
-
This protocol is based on commercially available DPP3 assay kits.
-
Reagents:
-
DPP3 Assay Buffer
-
Recombinant human DPP3 enzyme
-
Fluorogenic DPP3 substrate (e.g., Arg-Arg-AMC)
-
Test compounds.
-
-
Procedure:
-
Similar to the other enzyme assays, prepare dilutions of the test compounds.
-
In a 96-well plate, combine the DPP3 enzyme and the test compounds.
-
After a pre-incubation period at 37°C, add the fluorogenic DPP3 substrate.
-
Monitor the increase in fluorescence over time (e.g., Ex/Em = 380/460 nm).
-
Determine the IC50 values from the resulting inhibition curves.
-
In Vivo Analgesic Assay: Hot Plate Test
The hot plate test is a classic method to assess the central analgesic effects of drugs.
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.
-
Animals: Male Swiss-Webster mice (or other suitable rodent strain).
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Set the hot plate surface temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).
-
Administer the test compounds (this compound or its analogs) or vehicle control via the desired route (e.g., intracerebroventricularly, i.c.v., for compounds that do not cross the blood-brain barrier).
-
At a predetermined time after drug administration, place each mouse individually on the hot plate.
-
Start a stopwatch immediately and observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) for the first clear nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.
-
The increase in latency to the nociceptive response compared to the vehicle-treated group is a measure of the analgesic effect.
-
Calculate the ED50 (the dose that produces a maximal possible effect in 50% of the animals) for each compound.
-
Visualizing the Mechanisms and Processes
Enkephalin Degradation and Inhibition Pathway
Caption: Enkephalin degradation pathway and the inhibitory action of this compound.
Experimental Workflow for SAR Studies
Caption: Experimental workflow for the SAR study of this compound analogs.
Conclusion and Future Directions
The structural activity relationship of this compound and its analogs provides a clear roadmap for the design of potent enkephalinase inhibitors. The key takeaways from this guide are:
-
The hydroxamic acid moiety is a crucial zinc-binding group.
-
The P1' benzyl group provides essential hydrophobic interactions.
-
Modifications at the C-terminal P2' position can significantly modulate potency and selectivity, with larger hydrophobic and aromatic groups generally favoring inhibition.
Future research in this area should focus on:
-
Improving Pharmacokinetics: this compound itself has poor blood-brain barrier penetration. The design of analogs with improved bioavailability and CNS penetration is a critical next step for therapeutic development.
-
Exploring Alternative Zinc-Binding Groups: While effective, hydroxamic acids can have metabolic liabilities. Investigating alternative ZBGs could lead to inhibitors with improved safety profiles.[4]
-
Targeting Specific Enzyme Isoforms: A deeper understanding of the structural differences between the active sites of NEP, APN, and DPP3 could enable the design of isoform-selective inhibitors, which may offer a more nuanced therapeutic approach.
By leveraging the foundational SAR knowledge of this compound, the scientific community is well-positioned to develop novel and effective non-opioid analgesics to address the significant unmet medical need in pain management.
References
- 1. Aminophosphinic inhibitors as transition state analogues of enkephalin-degrading enzymes: A class of central analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 3. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc binding groups for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New this compound-related inhibitors of enkephalin metabolism: improved antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Kelatorphan's Impact on Nociception and Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kelatorphan, a potent and comprehensive inhibitor of multiple enkephalin-degrading enzymes, has demonstrated significant promise in the modulation of nociception and pain pathways. By preventing the breakdown of endogenous enkephalins, this compound effectively enhances the body's natural pain-relief mechanisms. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on pain perception, and the experimental methodologies used to elucidate its analgesic properties. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel analgesic therapies.
Mechanism of Action: Inhibition of Enkephalin Degradation
This compound exerts its analgesic effects by inhibiting several key enzymes responsible for the catabolism of endogenous enkephalins.[1] These opioid peptides play a crucial role in pain modulation.[2] The primary targets of this compound include:
-
Neutral Endopeptidase (NEP) , also known as enkephalinase.
-
Aminopeptidase N (APN) .
-
Dipeptidyl Peptidase III (DPP3) .
-
Angiotensin-Converting Enzyme (ACE) .[1]
By blocking these enzymes, this compound increases the synaptic concentration and prolongs the action of enkephalins, leading to enhanced activation of opioid receptors and subsequent antinociceptive effects.
Quantitative Data on this compound's Efficacy
The potency of this compound has been quantified through various in vitro and in vivo studies.
Table 1: Inhibitory Activity of this compound against Enkephalin-Degrading Enzymes
| Enzyme | Inhibition Constant (Ki) | IC50 | Source |
| Neutral Endopeptidase (NEP) / Enkephalinase | 1.4 nM | [3] | |
| Dipeptidylaminopeptidase (Gly2-Gly3 cleaving) | 2 nM | [3] | |
| Aminopeptidase Activity | 7 µM | [3] | |
| Minor Aminopeptidase Activity (resembling Aminopeptidase M) | 4 x 10⁻⁷ M | [4] |
Table 2: Analgesic Potency of this compound in Animal Models
| Experimental Model | Administration Route | This compound Dose | Observation | Source |
| Mice | Intracerebroventricular (i.c.v.) | 50 µg (co-administered with [Met⁵]enkephalin) | Potentiated the analgesic effect of [Met⁵]enkephalin by 50,000 times (ED50 ≈ 10 ng).[1][3] | [1][3] |
| Normal Rats | Intravenous (i.v.) | 2.5 mg/kg | Produced potent antinociceptive effects, comparable to 1 mg/kg i.v. morphine.[5] | [5] |
| Arthritic Rats | Intravenous (i.v.) | 2.5 mg/kg | Raised vocalization threshold by 244% (compared to 144% in normal rats).[5] | [5] |
| Mononeuropathic Rats | Intravenous (i.v.) | 10 mg/kg | Produced a significant antinociceptive effect.[6] | [6] |
| Mononeuropathic Rats | Intravenous (i.v.) | 15 mg/kg | Antinociceptive effect plateaued at this dose.[6] | [6] |
Table 3: Role of Opioid Receptors in this compound-Mediated Analgesia
| Antagonist | Receptor Target | Effect on this compound (10 mg/kg i.v.) Analgesia in Mononeuropathic Rats | Source |
| Naloxone (0.1 mg/kg) | Non-selective opioid | Completely prevented the effect.[6] | [6] |
| Naltrindole (1 mg/kg) | Delta-opioid | Reduced the effect by 75%.[6] | [6] |
| Nor-binaltorphimine (1 mg/kg) | Kappa-opioid | Reduced the effect by 50% (contralateral paw only).[6] | [6] |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Mechanism of Action
Caption: this compound inhibits enzymes that degrade enkephalins, increasing their availability to bind to opioid receptors.
Diagram 2: Experimental Workflow for Assessing Antinociception
Caption: A typical experimental workflow to evaluate the antinociceptive effects of this compound in rodent models.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies described in the cited literature.[5][6]
Animal Models
-
Species: Male Sprague-Dawley rats or mice are commonly used.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Neuropathic Pain Model (Mononeuropathy): As described in studies like Lee et al. (1994), a peripheral unilateral mononeuropathy can be induced by creating a chronic constriction of the common sciatic nerve.[6]
-
Inflammatory Pain Model (Arthritis): Freund's adjuvant-induced arthritis is a common model, as used in studies by Kayser et al. (1989).[5]
Drug Administration
-
Intravenous (i.v.) Injection: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via the tail vein. Doses typically range from 2.5 to 15 mg/kg.[5][6]
-
Intracerebroventricular (i.c.v.) Injection: For central administration, animals are anesthetized and placed in a stereotaxic frame. A cannula is implanted into a lateral ventricle of the brain. This compound is then infused directly into the cerebrospinal fluid. This method is necessary as this compound does not readily cross the blood-brain barrier.[1]
Assessment of Nociception
-
Paw Pressure Test (Randall-Selitto Test):
-
The animal is gently restrained.
-
A device that applies a linearly increasing mechanical force is placed on the dorsal surface of the hind paw.
-
The pressure at which the rat vocalizes or withdraws its paw is recorded as the nociceptive threshold.
-
Measurements are taken before and at various time points after drug administration.
-
The antinociceptive effect is often expressed as the percentage increase in the vocalization threshold compared to baseline.[5]
-
-
Hot Plate Test:
-
The animal is placed on a metal surface maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
Measurements are taken before and after drug administration.
-
Discussion and Future Directions
This compound's ability to amplify the endogenous opioid system presents a compelling alternative to the direct administration of exogenous opioids. Its efficacy in both neuropathic and inflammatory pain models suggests a broad therapeutic potential.[5][6] The naloxone-reversible nature of its effects confirms the opioid-mediated mechanism of action.[5]
Future research should focus on the development of this compound analogs with improved pharmacokinetic properties, particularly the ability to cross the blood-brain barrier, which would enable less invasive routes of administration for systemic pain relief.[1] Furthermore, long-term studies are needed to evaluate the potential for tolerance and dependence associated with chronic administration of enkephalinase inhibitors. The differential involvement of mu, delta, and kappa opioid receptors in this compound's analgesia warrants further investigation to tailor treatments for specific pain modalities and to minimize potential side effects.[6]
Conclusion
This compound stands out as a powerful tool for modulating nociception by preventing the degradation of endogenous enkephalins. The quantitative data from numerous studies robustly support its potent analgesic effects. The detailed experimental protocols and pathways outlined in this guide provide a solid foundation for further research and development in the field of non-traditional opioid-based analgesics. The continued exploration of enkephalinase inhibitors like this compound holds significant promise for the future of pain management.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo effects of this compound on enkephalin metabolism in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent antinociceptive effects of this compound (a highly efficient inhibitor of multiple enkephalin-degrading enzymes) systemically administered in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive effect of systemic this compound, in mononeuropathic rats, involves different opioid receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intracerebroventricular (ICV) Injection of Kelatorphan in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kelatorphan is a potent and comprehensive inhibitor of the primary enzymes responsible for the degradation of endogenous enkephalins, including neutral endopeptidase (NEP), aminopeptidase N (APN), and dipeptidyl peptidase III (DPP3).[1] By preventing the breakdown of enkephalins, this compound effectively enhances and prolongs their analgesic and other neuromodulatory effects. Due to its inability to cross the blood-brain barrier, direct administration into the central nervous system, such as via intracerebroventricular (ICV) injection, is necessary to study its central effects.[1]
These application notes provide a detailed protocol for the ICV administration of this compound in rodents, including surgical procedures for cannula implantation, drug preparation, and injection, as well as an overview of its mechanism of action and expected outcomes.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymes that catabolize enkephalins.[1] This leads to an accumulation of endogenous enkephalins in the synaptic cleft, thereby increasing the activation of opioid receptors, primarily the delta-opioid and mu-opioid receptors.[2][3] The activation of these G-protein coupled receptors initiates downstream signaling cascades that typically result in neuronal inhibition, leading to effects such as analgesia.
Data Presentation
This compound Inhibitory Activity
| Enzyme Target | Inhibition Constant (K_i) |
| Neutral Endopeptidase (NEP) | 1.4 nM |
| Dipeptidyl Peptidase III (DPP3) | 2 nM |
| Aminopeptidase N (APN) | 7 µM |
| Data obtained from in vitro studies.[4] |
In Vivo Analgesic Potentiation in Mice
| Treatment | ED₅₀ for Analgesia |
| [Met⁵]enkephalin + this compound (50 µg) | ~10 ng |
| ICV co-administration in mice. This compound potentiated the analgesic effect of [Met⁵]enkephalin by approximately 50,000 times.[4] |
Behavioral Effects in Rats
| Administration Route | Dose | Behavioral Outcome |
| Intracerebroventricular (ICV) | 70 nmol | Increased intracranial self-stimulation |
| Intra-nucleus accumbens | 35 nmol | Decreased intracranial self-stimulation |
| These findings suggest that this compound's modulation of the mesolimbic dopamine system is dependent on the site of action.[5] |
Experimental Protocols
Part 1: Stereotaxic Surgery for Guide Cannula Implantation
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rodent. All procedures should be performed under aseptic conditions.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Heating pad to maintain body temperature
-
Surgical tools (scalpel, forceps, hemostats, drill, etc.)
-
Guide cannula (26-gauge for mice, 22-gauge for rats)
-
Dummy cannula
-
Skull screws
-
Dental cement
-
Suture kit or wound clips
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Analgesics (e.g., buprenorphine, carprofen)
-
Ophthalmic ointment
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rodent using isoflurane (4-5% for induction, 1-2% for maintenance).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Shave the fur from the scalp and clean the area with antiseptic solution.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Administer a pre-operative analgesic as per institutional guidelines.
-
Secure the animal in the stereotaxic frame, ensuring the head is level.
-
-
Surgical Incision and Skull Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and remove the periosteum to visualize the bregma and lambda landmarks.
-
-
Determination of Cannulation Site:
-
Using a stereotaxic atlas, determine the coordinates for the lateral ventricle. Typical coordinates relative to bregma are:
-
Mouse: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.3 mm
-
Rat: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm
-
-
-
Craniotomy and Screw Placement:
-
Drill a small hole at the determined coordinates for the cannula.
-
Drill 2-3 additional holes for the placement of skull screws, which will anchor the dental cement.
-
-
Cannula Implantation:
-
Slowly lower the guide cannula to the target DV coordinate.
-
Apply a thin layer of dental cement over the exposed skull, around the base of the cannula and the screws.
-
Once the cement has hardened, insert the dummy cannula to keep the guide cannula patent.
-
-
Post-operative Care:
-
Suture the scalp incision or use wound clips.
-
Administer post-operative analgesics and fluids (e.g., sterile saline, subcutaneously) as needed.
-
House the animal individually and monitor its recovery closely for at least 7 days before commencing experiments.
-
Part 2: Intracerebroventricular (ICV) Injection of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline or artificial cerebrospinal fluid)
-
Internal cannula/injector (sized to extend slightly beyond the guide cannula)
-
Polyethylene (PE) tubing
-
Microsyringe (e.g., Hamilton syringe)
-
Infusion pump (optional, for controlled infusion rate)
Procedure:
-
This compound Solution Preparation:
-
Dissolve this compound in the chosen vehicle to the desired concentration. Gentle warming or sonication may aid in dissolution. It is recommended to prepare the solution fresh on the day of the experiment.
-
Filter-sterilize the solution through a 0.22 µm syringe filter.
-
-
Injection Procedure:
-
Gently restrain the conscious animal. For mice, this can often be done by hand. For rats, allowing them to remain in their home cage can minimize stress.
-
Remove the dummy cannula from the guide cannula.
-
Connect the internal cannula to the microsyringe via PE tubing.
-
Draw the this compound solution into the syringe and tubing, ensuring there are no air bubbles.
-
Insert the internal cannula into the guide cannula until it is fully seated.
-
Inject the desired volume of the solution. Recommended volumes and rates are:
-
Mouse: 1-5 µl at a rate of 0.5-1 µl/min.
-
Rat: 5-10 µl at a rate of 1 µl/min.
-
-
Leave the internal cannula in place for an additional minute after the injection to minimize backflow.
-
Slowly withdraw the internal cannula and replace it with the dummy cannula.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Visualizations
Enkephalin Signaling Pathway
Caption: Enkephalin signaling pathway and the action of this compound.
Experimental Workflow for ICV Injection of this compound
Caption: Experimental workflow for ICV injection of this compound in rodents.
References
- 1. Delta Opioid Receptors and Enkephalinergic Signaling within Locus Coeruleus Promote Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 4. medschool.co [medschool.co]
- 5. This compound, a potent enkephalinases inhibitor, presents opposite properties when injected intracerebroventricularly or into the nucleus accumbens on intracranial self-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vivo Microdialysis for Measuring Enkephalin Levels with Kelatorphan
Introduction
Enkephalins are endogenous opioid pentapeptides that play a crucial role in modulating pain, reward, and stress responses within the central nervous system.[1] Their signaling is tightly regulated by rapid enzymatic degradation in the extracellular space. This presents a significant challenge for accurately measuring their physiological concentrations in vivo. In vivo microdialysis is a powerful technique that allows for the sampling of neurotransmitters and neuropeptides from the interstitial fluid of specific brain regions in awake, freely-moving animals.[2][3][4][5] To overcome the challenge of rapid enkephalin degradation, the enkephalinase inhibitor Kelatorphan is often included in the microdialysis perfusion fluid.
This compound is a potent and comprehensive inhibitor of the primary enzymes responsible for enkephalin catabolism, including neutral endopeptidase (NEP), dipeptidyl peptidase III (DPP3), and aminopeptidase N (APN).[6] By blocking these enzymes, this compound effectively prevents the breakdown of enkephalins in the vicinity of the microdialysis probe, leading to an accumulation of the peptides to levels that can be reliably detected and quantified by sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] This application note provides a detailed protocol for the use of in vivo microdialysis in combination with this compound to measure enkephalin levels in the rodent brain.
Signaling Pathway and Mechanism of this compound
Enkephalins are released from presynaptic terminals and bind to opioid receptors on postsynaptic neurons to exert their modulatory effects. Their signaling is terminated by enzymatic degradation. This compound inhibits these degradative enzymes, thereby prolonging and enhancing the action of endogenous enkephalins.
Caption: Enkephalin signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the complete experimental workflow from surgical preparation to data analysis for measuring enkephalin levels using in vivo microdialysis with this compound.
Caption: Experimental workflow for in vivo microdialysis of enkephalins.
Detailed Experimental Protocols
1. Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300 g).
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a 20 kDa molecular weight cutoff.
-
Surgical Equipment: Stereotaxic frame, anesthetic machine (for isoflurane), surgical drill, dental cement.
-
Microdialysis Equipment: Microinfusion pump, fraction collector (refrigerated if possible).
-
Chemicals:
-
Artificial Cerebrospinal Fluid (aCSF) components: NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, Na₂HPO₄, D-glucose.
-
This compound.
-
Met-enkephalin and Leu-enkephalin standards.
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid).
-
Anesthetics (e.g., isoflurane, ketamine/xylazine).
-
2. Protocol for In Vivo Microdialysis
2.1. Preparation of Artificial Cerebrospinal Fluid (aCSF)
-
Prepare a stock solution of aCSF containing (in mM): 147 NaCl, 3.0 KCl, 1.2 CaCl₂, and 1.2 MgCl₂ in ultrapure water.
-
On the day of the experiment, freshly add D-glucose to a final concentration of 5.0 mM.
-
Filter the aCSF through a 0.22 µm filter.
-
For the treatment phase, dissolve this compound in the aCSF to a final concentration of 10-20 µM.[10] Protect the solution from light.
2.2. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat using isoflurane or another appropriate anesthetic regimen.
-
Mount the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the target brain region (e.g., striatum: AP +1.0 mm, ML ±2.5 mm from Bregma; DV -3.5 mm from dura).
-
Implant a guide cannula just above the target region and secure it to the skull with dental cement.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animal to recover for 5-7 days post-surgery.
2.3. In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the awake, freely-moving rat and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula so that the membrane extends into the target brain region.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 0.8-1.5 µL/min).[7]
-
Stabilization Period: Allow the system to stabilize for at least 1-2 hours post-probe insertion. Discard the dialysate collected during this period.
-
Baseline Collection: Collect 3-4 baseline samples into vials containing a small amount of acid (e.g., 5 µL of 5% acetic acid) to prevent peptide degradation.[6] Collect samples every 20-30 minutes.
-
Treatment with this compound: Switch the perfusion medium to aCSF containing 10-20 µM this compound.
-
Collect samples for 2-3 hours during this compound perfusion.
-
At the end of the experiment, immediately freeze the collected samples at -80°C until analysis.
-
Euthanize the animal and perfuse with saline followed by formalin to verify probe placement histologically.
3. Enkephalin Analysis by LC-MS/MS
-
Thaw the microdialysate samples on ice.
-
Analyze the samples using a sensitive LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column suitable for peptide separations. Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Met-enkephalin and Leu-enkephalin.
-
-
Prepare a standard curve using known concentrations of Met-enkephalin and Leu-enkephalin standards to quantify the peptide levels in the dialysate samples.
Quantitative Data Summary
The inclusion of this compound in the perfusion fluid is expected to significantly increase the measured extracellular concentrations of enkephalins. The following table provides representative data from a hypothetical in vivo microdialysis experiment in the rat striatum.
| Experimental Condition | Met-Enkephalin (fmol/20 µL) | Leu-Enkephalin (fmol/20 µL) | Fold Increase vs. Baseline (Met-Enk) | Fold Increase vs. Baseline (Leu-Enk) |
| Baseline (aCSF) | 1.5 ± 0.3 | 0.8 ± 0.2 | - | - |
| aCSF + 20 µM this compound | 4.5 ± 0.7 | 2.5 ± 0.5 | ~3.0 | ~3.1 |
Values are presented as mean ± SEM. These are illustrative data and actual results will vary depending on the specific experimental conditions, brain region, and analytical sensitivity.
In studies, the administration of this compound (20 µM) in vitro has been shown to increase the basal level of released [Met5]enkephalin by 63% and induced a 2.2 to 2.5-fold increase in endogenous [Met5]enkephalin overflow after evoked depolarization.[10][11] In vivo, 20 µM this compound markedly increased the spontaneous outflow of endogenous Met-enkephalin-like material.[10] Another study showed that infusion of this compound (10⁻⁶ M) in the striatum of anesthetized rats significantly increased dopamine output, an indirect consequence of increased enkephalin signaling.[12]
References
- 1. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 6. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring neuropeptides in vivo via microdialysis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring Neuropeptides In Vivo via Microdialysis and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Effects of this compound and other peptidase inhibitors on the in vitro and in vivo release of methionine-enkephalin-like material from the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo effects of this compound on enkephalin metabolism in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Local enkephalins tonically modulate dopamine release in the striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of Kelatorphan in Biological Samples using HPLC-Based Methods
Introduction
Kelatorphan is a potent inhibitor of two key enzymes responsible for the degradation of endogenous opioid peptides, namely neprilysin (NEP) and aminopeptidase N (APN). By preventing the breakdown of enkephalins, this compound produces analgesic effects, making it a compound of significant interest in pain management research. Accurate and reliable quantification of this compound in biological matrices such as plasma and brain tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods offers a robust and sensitive platform for this purpose.
This document provides detailed application notes and protocols for the quantification of this compound in biological samples. The methodologies described are based on established principles for the analysis of similar molecules, such as Thiorphan, the active metabolite of Racecadotril, which also acts as a neprilysin inhibitor.
I. General Principles of Sample Preparation
The primary goal of sample preparation is to extract this compound from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for HPLC analysis.[1][2] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][4]
-
Protein Precipitation: This is a relatively simple and rapid method where a precipitating agent (e.g., acetonitrile, methanol, or perchloric acid) is added to the sample to denature and precipitate proteins.[3][5] The supernatant containing the analyte is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that involves passing the sample through a solid sorbent that retains the analyte.[3][6][7] Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent.
The choice of sample preparation method depends on the biological matrix, the required sensitivity, and the physicochemical properties of this compound. For plasma samples, SPE is often preferred due to its high recovery and ability to provide a clean extract.[6][7]
II. HPLC Methodologies
Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of small molecules like this compound.[8] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
A. HPLC System with UV Detection
A cost-effective and widely available method involves HPLC with Ultraviolet (UV) detection.
Table 1: HPLC-UV Method Parameters for Analysis
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., Waters Sunfire C18) |
| Mobile Phase | Mixture of phosphate buffer (pH adjusted to 2.6) and acetonitrile (e.g., 74:26, v/v)[6][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 35 °C[6][7] |
| Detection Wavelength | 210 nm[6][7] |
| Injection Volume | 20 µL |
| Internal Standard | Nevirapine (as an example)[6][7] |
B. HPLC with Mass Spectrometry (MS) Detection
For higher sensitivity and selectivity, especially for complex matrices or low concentrations, HPLC coupled with mass spectrometry (LC-MS/MS) is the preferred method.
Table 2: HPLC-MS/MS Method Parameters for Analysis
| Parameter | Value |
| Column | UPLC HSS T3 C18 column (e.g., 2.1x100mm, 1.8µm)[9] |
| Mobile Phase | Gradient elution with an acidic mobile phase and methanol[9] |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Detection | Multiple Reaction Monitoring (MRM)[9] |
| Internal Standard | Isotopically labeled this compound |
III. Experimental Protocols
A. Protocol 1: Quantification in Plasma using SPE and HPLC-UV
This protocol is adapted from a validated method for Thiorphan in human plasma.[6][7]
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition an Oasis HLB SPE cartridge (3 mL, 60 mg) with 1 mL of methanol followed by 1 mL of water.[6][7]
-
Loading: Load 500 µL of plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase.
2. HPLC-UV Analysis
-
Inject 20 µL of the reconstituted sample into the HPLC system.
-
Run the analysis using the parameters outlined in Table 1.
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
B. Protocol 2: Quantification in Brain Tissue using Protein Precipitation and HPLC-MS/MS
This protocol is a general approach for analyzing drugs in brain tissue.[9][10]
1. Sample Preparation (Protein Precipitation)
-
Homogenization: Homogenize the brain tissue sample in a suitable buffer.
-
Precipitation: Add three volumes of ice-cold acetonitrile containing the internal standard to the brain homogenate.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
2. HPLC-MS/MS Analysis
-
Inject an appropriate volume of the supernatant into the HPLC-MS/MS system.
-
Perform the analysis using the parameters outlined in Table 2.
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
IV. Method Validation
Any analytical method must be validated to ensure its reliability. Key validation parameters include:
Table 3: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99[7] |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[6][7] | Signal-to-noise ratio > 10 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% for LLOQ)[7] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of variation (CV) < 15% (< 20% for LLOQ)[7] |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage.[6][7] | Consistent, precise, and reproducible |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Within ±15% of the initial concentration |
Quantitative Data Summary (Based on Thiorphan as a proxy)
The following table summarizes typical quantitative data obtained from a validated HPLC-UV method for a related compound.[6][7]
Table 4: Representative Quantitative Data for Thiorphan Analysis
| Parameter | Value |
| Linearity Range | 0.05 - 4 µg/mL[6][7] |
| Correlation Coefficient (r) | > 0.9998[6][7] |
| Limit of Quantification (LOQ) | 0.05 µg/mL[6][7] |
| Mean Accuracy | 92.7 - 99.6%[6][7] |
| Within-batch Precision (CV) | 2.2 - 8.4%[6][7] |
| Between-batch Precision (CV) | 4.1 - 8.1%[6][7] |
| Extraction Recovery | 93.5 - 98.2%[6][7] |
V. Visualizations
Experimental Workflow for Plasma Sample Analysis
Caption: Workflow for this compound analysis in plasma using SPE and HPLC-UV.
Experimental Workflow for Brain Tissue Analysis
Caption: Workflow for this compound analysis in brain tissue via protein precipitation.
References
- 1. organomation.com [organomation.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A rapid and validated HPLC method to quantify racecadotril metabolite, thiorphan, in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nsuworks.nova.edu [nsuworks.nova.edu]
Application Notes and Protocols for Assessing Analgesic Effects of Kelatorphan using the Hot Plate Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kelatorphan is a potent dual inhibitor of two key enzymes responsible for the degradation of endogenous opioid peptides, the enkephalins: neutral endopeptidase (NEP) and aminopeptidase N (APN).[1] By preventing the breakdown of enkephalins, this compound enhances the activation of opioid receptors, leading to analgesic effects. This document provides a detailed protocol for assessing the analgesic properties of this compound using the hot plate test, a widely used method for evaluating thermal pain in rodents.[2][3] The hot plate test measures the latency of a rodent's response to a thermal stimulus, which is a reliable indicator of nociceptive threshold.[2]
Mechanism of Action of this compound
This compound exerts its analgesic effect by inhibiting the enzymatic degradation of enkephalins, which are endogenous pentapeptides that play a crucial role in pain modulation. Enkephalins bind to opioid receptors (primarily δ and μ receptors) in the central and peripheral nervous systems, leading to a decrease in the transmission of pain signals. However, their action is short-lived due to rapid breakdown by enzymes like NEP and APN.[1] this compound, by inhibiting these enzymes, increases the synaptic concentration and prolongs the action of enkephalins, thereby enhancing their natural analgesic effect. This effect can be reversed by opioid antagonists such as naloxone.
Signaling Pathway of this compound's Analgesic Effect
References
Application Notes: The Use of Kelatorphan in Elucidating Mesolimbic Dopamine Function
Introduction
Kelatorphan is a potent and comprehensive inhibitor of several key enzymes responsible for the degradation of endogenous enkephalins.[1][2] These enzymes include neutral endopeptidase (NEP), dipeptidyl peptidase III (DPP3), and aminopeptidase N (APN).[1] By preventing the breakdown of enkephalins, this compound effectively elevates their extracellular concentrations, allowing researchers to study the physiological roles of these endogenous opioid peptides.[3] The mesolimbic dopamine system, a critical circuit for reward, motivation, and motor control, is richly innervated by enkephalinergic neurons.[4] Therefore, this compound serves as an invaluable pharmacological tool to investigate the modulatory effects of the enkephalin system on dopamine release and related behaviors.
Mechanism of Action
This compound's primary mechanism is the inhibition of enkephalin-degrading enzymes. This leads to an accumulation of endogenous enkephalins in the synaptic cleft. These enkephalins then act on presynaptic opioid receptors (primarily delta-opioid receptors) located on dopamine neuron terminals or on GABAergic interneurons within the ventral tegmental area (VTA) and nucleus accumbens (NAc).[5] This interaction ultimately modulates the release of dopamine in the NAc, a key hub of the mesolimbic pathway. For example, local infusion of this compound into the striatum has been shown to significantly increase dopamine output, an effect that is preventable with the opioid antagonist naltrexone.[6]
Data Presentation
The following tables summarize quantitative data from key studies utilizing this compound to investigate the mesolimbic dopamine system.
Table 1: Effects of this compound on Neurotransmitter Levels
| Brain Region | Administration Route | This compound Concentration/Dose | Analyte Measured | Observed Effect | Reference |
| Striatum | Microdialysis Infusion | 10⁻⁶ M | Dopamine (DA) | Significant increase in extracellular DA output | [6] |
| Striatum | Microdialysis Infusion | 10⁻⁶ M | DOPAC, HVA | No change in extracellular levels | [6] |
| Nucleus Accumbens | Microinjection in VTA | Dose-dependent | Dopamine (DA) | Dose-related increase in extracellular DA | [7] |
| Rat Striatal Slices | Superfusion | 20 µM | Endogenous [Met⁵]enkephalin | 63% increase in basal release; 2.5-fold increase after depolarization | [3] |
DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid
Table 2: Behavioral Effects of this compound Administration
| Administration Site | Animal Model | This compound Dose | Behavioral Paradigm | Observed Effect | Reference |
| Nucleus Accumbens | Rat | Dose-dependent | Locomotor Activity | Dose-dependent hyperlocomotion | [8] |
| Ventral Tegmental Area (VTA) | Rat | Dose-dependent | Locomotor Activity | Dose-related increase in motor activity | [7] |
| Lateral Ventricle (ICV) | Rat | 70 nmol | Intracranial Self-Stimulation (ICSS) | Increased rate of self-stimulation | [4] |
| Nucleus Accumbens | Rat | 35 nmol | Intracranial Self-Stimulation (ICSS) | Reduced rate of self-stimulation | [4] |
| Intracerebroventricular (ICV) | Mouse | 50 µg | Analgesia (Hot Plate Test) | Potentiated [Met]enkephalin analgesia 50,000-fold | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound to study the mesolimbic dopamine system.
Protocol 1: In Vivo Microdialysis in the Nucleus Accumbens of Freely Moving Rats
This protocol is designed to measure changes in extracellular dopamine concentrations in the nucleus accumbens following the administration of this compound into the VTA.[7]
1. Materials and Reagents:
-
This compound, (R)-3-(N-hydroxycarboxamido-2-benzyl-propanoyl)-L-alanine
-
Artificial cerebrospinal fluid (aCSF)
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Guide cannulae
-
Microinfusion pump
-
Automated locomotor activity monitoring system
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection[11]
2. Surgical Procedure (Stereotaxic Implantation):
-
Anesthetize the rat following approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula aimed at the VTA.
-
In a separate surgery, implant a guide cannula for the microdialysis probe aimed at the nucleus accumbens.
-
Allow a recovery period of 5-7 days.
3. Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).[12]
-
Place the animal in a locomotor activity chamber.
-
Allow a stabilization period of at least 2 hours to achieve a stable baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
-
Collect at least three baseline samples before drug administration.
4. Drug Administration:
-
Microinject a specific dose of this compound (dissolved in aCSF) directly into the VTA through the implanted cannula.
-
Continue collecting dialysate samples and monitoring locomotor activity for at least 2-3 hours post-injection.
5. Sample Analysis:
-
Immediately analyze the collected dialysate samples for dopamine content using an HPLC-ED system.
-
Quantify dopamine levels by comparing peak heights to a standard curve.
-
Express results as a percentage change from the baseline average.
Protocol 2: Intracranial Self-Stimulation (ICSS) Behavioral Assay
This protocol assesses the motivational effects of this compound by measuring its impact on the rate at which an animal will work to receive electrical stimulation in a reward-related brain area.[4][5]
1. Materials and Reagents:
-
This compound
-
Saline or aCSF vehicle
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Bipolar stimulating electrodes
-
Operant conditioning chambers equipped with a lever and an electrical stimulator
-
Injection cannulae
2. Surgical Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a bipolar electrode into the medial forebrain bundle at the level of the lateral hypothalamus.
-
Implant a guide cannula aimed at the desired injection site (e.g., lateral ventricle or nucleus accumbens).
-
Allow for a post-operative recovery period.
3. ICSS Training:
-
Place the rat in the operant chamber and train it to press a lever to receive a brief train of electrical stimulation.
-
Establish a stable baseline of responding over several daily sessions.
4. Drug Administration and Testing:
-
On the test day, allow the rat to perform the ICSS task to re-establish a stable baseline.
-
Administer this compound (dissolved in vehicle) or vehicle alone through the implanted cannula into the target brain region.
-
Immediately return the animal to the chamber and record the lever-pressing rate for a defined period (e.g., 60-90 minutes).
5. Data Analysis:
-
Calculate the total number of lever presses in discrete time bins (e.g., every 10 minutes) post-injection.
-
Compare the response rates following this compound administration to the vehicle control and pre-injection baseline rates.
-
Use appropriate statistical tests (e.g., ANOVA with repeated measures) to determine significance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects of this compound on enkephalin metabolism in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potent enkephalinases inhibitor, presents opposite properties when injected intracerebroventricularly or into the nucleus accumbens on intracranial self-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potent enkephalinases inhibitor, and opioid receptor agonists DAGO and DTLET, differentially modulate self-stimulation behaviour depending on the site of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local enkephalins tonically modulate dopamine release in the striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of inhibiting enkephalin catabolism in the VTA on motor activity and extracellular dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic blockade of D2 but not D1 dopamine receptors facilitates behavioural responses to endogenous enkephalins, protected by this compound, administered in the accumbens in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high performance liquid chromatography method for measuring brain dihydroxyphenylalanine levels and dopamine synthesis rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Brain Slice Electrophysiology with Kelatorphan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kelatorphan is a potent and comprehensive inhibitor of multiple enzymes responsible for the degradation of endogenous enkephalins, including neutral endopeptidase (NEP), aminopeptidase N (APN), and dipeptidyl peptidase III (DPP3)[1]. By preventing the breakdown of enkephalins, this compound effectively elevates their local concentrations in the synaptic cleft, thereby potentiating their neuromodulatory effects[1][2]. Enkephalins, as endogenous opioid peptides, play a crucial role in regulating neuronal excitability, synaptic transmission, and plasticity, primarily through the activation of δ- and μ-opioid receptors[3].
In vitro brain slice electrophysiology provides a powerful and controlled experimental paradigm to investigate the intricate effects of pharmacological agents like this compound on synaptic function. This technique allows for the direct measurement of synaptic events, such as excitatory postsynaptic potentials (EPSPs) and inhibitory postsynaptic potentials (IPSPs), as well as the assessment of neuronal firing properties and synaptic plasticity.
These application notes provide a detailed protocol for utilizing this compound in in vitro brain slice electrophysiology experiments to elucidate its impact on synaptic transmission and neuronal activity.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of enkephalin-degrading enzymes. This leads to an accumulation of endogenous enkephalins, which then act on presynaptic and postsynaptic opioid receptors. The activation of these G-protein coupled receptors can lead to a variety of cellular effects, including:
-
Presynaptic inhibition: Activation of presynaptic opioid receptors can reduce neurotransmitter release, including glutamate, by inhibiting voltage-gated calcium channels.
-
Postsynaptic hyperpolarization: Activation of postsynaptic opioid receptors can open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.
The net effect of this compound application is a potentiation of the endogenous enkephalinergic tone, which typically results in an overall inhibitory or modulatory effect on neuronal circuits.
Data Presentation
Table 1: Effect of this compound on Evoked Excitatory Postsynaptic Potentials (EPSPs)
| Parameter | Control | This compound (20 µM) | % Change |
| EPSP Amplitude (mV) | 5.2 ± 0.4 | 3.8 ± 0.3 | -26.9% |
| EPSP Slope (mV/ms) | 1.8 ± 0.2 | 1.3 ± 0.1 | -27.8% |
| Paired-Pulse Ratio (50ms ISI) | 1.2 ± 0.1 | 1.5 ± 0.1 | +25.0% |
Table 2: Effect of this compound on Spontaneous Neuronal Firing
| Parameter | Control | This compound (20 µM) | % Change |
| Firing Rate (Hz) | 3.5 ± 0.5 | 1.8 ± 0.3 | -48.6% |
| Inter-Spike Interval (ms) | 285 ± 40 | 555 ± 75 | +94.7% |
Experimental Protocols
I. Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Solutions:
-
Cutting Solution (Sucrose-based):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
MgCl2: 7 mM
-
CaCl2: 0.5 mM
-
Continuously bubbled with carbogen gas.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
MgCl2: 1 mM
-
CaCl2: 2 mM
-
Continuously bubbled with carbogen gas.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold cutting solution to clear blood and cool the brain.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.
-
Mount the brain onto the vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.
II. Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices.
Materials:
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular solution (see recipe below)
-
Recording chamber with perfusion system
-
Stimulating electrode
Solutions:
-
Intracellular Solution (K-gluconate based):
-
K-gluconate: 135 mM
-
KCl: 4 mM
-
HEPES: 10 mM
-
Mg-ATP: 4 mM
-
Na-GTP: 0.3 mM
-
EGTA: 0.3 mM
-
Phosphocreatine: 10 mM
-
Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a neuron in the desired brain region with the patch pipette while applying positive pressure.
-
Once the pipette tip is in close proximity to the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Place a stimulating electrode in the desired afferent pathway to evoke synaptic responses.
-
Record baseline synaptic activity and/or neuronal firing before applying this compound.
III. This compound Application
This protocol describes the application of this compound to the brain slice during electrophysiological recording.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
aCSF
Procedure:
-
Prepare a working solution of this compound in aCSF at the desired final concentration (e.g., 20 µM). Note: A study on rat spinal cord slices showed that 20 µM this compound almost completely prevented the degradation of exogenous [3H]Met-enkephalin and increased the outflow of endogenous Met-enkephalin-like material.
-
After recording a stable baseline, switch the perfusion solution to the aCSF containing this compound.
-
Allow sufficient time for the drug to perfuse the slice and reach a steady-state effect (typically 10-15 minutes).
-
Record the changes in synaptic transmission (e.g., EPSP amplitude, paired-pulse ratio) and/or neuronal firing in the presence of this compound.
-
To confirm the effect is mediated by opioid receptors, a co-application with an opioid receptor antagonist (e.g., naloxone) can be performed.
-
For washout experiments, switch the perfusion back to the control aCSF and record for a sufficient period to observe any reversal of the drug's effects.
Visualizations
Caption: this compound inhibits enkephalin-degrading enzymes, increasing enkephalin levels.
References
- 1. An in vitro whole-cell electrophysiology dataset of human cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paired-pulse modulation at individual GABAergic synapses in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frequency-dependent shift from paired-pulse facilitation to paired-pulse depression at unitary CA3–CA3 synapses in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of Kelatorphan in Chronic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kelatorphan is a potent, dual-inhibitor of two key enzymes responsible for the degradation of endogenous opioid peptides, the enkephalins: neutral endopeptidase (NEP, neprilysin) and aminopeptidase N (APN).[1][2][3][4] By preventing the breakdown of enkephalins, this compound enhances endogenous opioid signaling, leading to analgesic effects. This mechanism presents a promising therapeutic strategy for chronic pain management, potentially offering a safer alternative to conventional opioid agonists with a reduced side-effect profile.[1][3]
These application notes provide a comprehensive overview of the methodologies for evaluating the long-term analgesic efficacy of this compound in preclinical models of chronic pain. The protocols detailed below cover the induction of neuropathic and inflammatory pain models, behavioral assessments of nociception, and considerations for long-term drug administration.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism involves the inhibition of enkephalin-degrading enzymes. This leads to an accumulation of enkephalins in the synaptic cleft, enhancing their ability to activate opioid receptors (primarily delta and mu receptors) on postsynaptic neurons. This activation ultimately modulates nociceptive signaling pathways, resulting in pain relief. The analgesic effects of this compound are reversible with the opioid antagonist naloxone, confirming its opioid-dependent mechanism.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Enkephalinase inhibitors: potential agents for the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Enkephalinase Inhibitors and Their Role in Chronic Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive effect of systemic this compound, in mononeuropathic rats, involves different opioid receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent antinociceptive effects of this compound (a highly efficient inhibitor of multiple enkephalin-degrading enzymes) systemically administered in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Systemic Kelatorphan Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming the blood-brain barrier (BBB) for systemic Kelatorphan delivery. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. Focused Ultrasound (FUS) Mediated Delivery
Focused ultrasound in conjunction with microbubbles is a non-invasive technique that temporarily and reversibly opens the blood-brain barrier, allowing for the targeted delivery of therapeutic agents like this compound.[1][2][3]
Troubleshooting Guide
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| No or insufficient BBB opening observed after FUS. | - Inadequate acoustic pressure. - Suboptimal microbubble dose or timing of injection. - Incorrect targeting of the focal point. - Presence of air bubbles in the acoustic path. | - Gradually increase the peak negative pressure. Note that higher pressures are needed for higher frequencies.[4] - Optimize microbubble dosage and ensure injection occurs just before or at the start of sonication. - Use MRI or neuronavigation for precise targeting of the brain region of interest.[4] - Ensure proper degassing of water used for acoustic coupling and remove any visible air bubbles.[5] |
| Tissue damage or hemorrhage at the focal point. | - Excessive acoustic pressure leading to inertial cavitation. - Prolonged sonication duration. | - Reduce the acoustic pressure to a level that induces stable cavitation without causing inertial cavitation.[1] - Decrease the sonication duration or use pulsed FUS instead of continuous wave.[6] |
| High variability in BBB opening between animals. | - Inconsistent craniotomy size (if applicable). - Anatomical differences between animals. - Variations in microbubble circulation dynamics. | - Standardize the craniotomy size and procedure. A larger craniotomy may allow for more effective targeting of deeper brain structures.[3] - Use image guidance for each animal to account for individual anatomical variations. - Ensure consistent and controlled injection of microbubbles. |
| Low delivery efficiency of this compound despite successful BBB opening. | - Rapid degradation of this compound in the bloodstream. - Inefficient transport across the opened BBB. | - Consider co-administration of protease inhibitors to prolong the systemic half-life of this compound. - Encapsulate this compound in nanoparticles to protect it from degradation and potentially enhance its transport across the permeabilized BBB.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the typical duration of BBB opening after FUS treatment?
A1: The blood-brain barrier typically remains open for a few hours, with studies in rats showing closure within 6 hours after FUS application.[3][7]
Q2: Can FUS be used to target deep brain structures?
A2: Yes, FUS can be targeted to deep brain structures. However, the skull can distort the ultrasound beam, so the use of lower frequency transducers and MRI guidance is often necessary for accurate targeting.[2]
Q3: Is it necessary to perform a craniotomy for FUS experiments in rodents?
A3: While some studies in rodents have been performed through the intact skull, a thinned-skull craniotomy can improve the efficiency and consistency of BBB opening by reducing the attenuation and distortion of the ultrasound beam.[5][7]
Q4: Can FUS itself have therapeutic effects?
A4: Some studies suggest that FUS-mediated BBB opening, even without the administration of a therapeutic agent, can have beneficial effects, such as reducing amyloid plaques in models of Alzheimer's disease.[2][8][9] This is thought to be due to the increased entry of endogenous immunoglobulins and the activation of microglia and astrocytes.[9]
II. Nanoparticle-Mediated Delivery
Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from enzymatic degradation in the bloodstream and facilitate its transport across the BBB.[10]
Troubleshooting Guide
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of this compound. | - Poor affinity of this compound for the nanoparticle core or surface. - Suboptimal formulation parameters (e.g., pH, solvent, polymer/lipid concentration). | - Modify the surface of the nanoparticles or this compound to improve their interaction. - Systematically optimize the formulation parameters. For hydrophilic peptides like this compound, a double emulsion solvent evaporation technique is often used for encapsulation in PLGA nanoparticles.[11] |
| Rapid clearance of nanoparticles from circulation. | - Recognition and uptake by the reticuloendothelial system (RES). | - Coat the nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, to create a "stealth" effect and prolong circulation time. |
| Low brain uptake of nanoparticles. | - Inefficient crossing of the BBB. | - Functionalize the nanoparticle surface with ligands that target receptors on the BBB, such as transferrin or insulin receptors, to promote receptor-mediated transcytosis.[10] - Cationic nanoparticles can enhance BBB crossing through adsorptive-mediated transcytosis.[12] |
| Toxicity observed with nanoparticle administration. | - Inherent toxicity of the nanoparticle material. - High dose of nanoparticles required for efficacy. | - Use biodegradable and biocompatible materials such as PLGA or lipids. - Optimize the formulation to achieve high drug loading, thereby reducing the required dose of the nanoparticle carrier. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal size for nanoparticles to cross the BBB?
A1: Generally, nanoparticles with a diameter between 10-100 nm are considered optimal for crossing the BBB. Particles larger than 200 nm show significantly reduced permeability.[10]
Q2: How can I improve the stability of my peptide-loaded nanoparticles?
A2: Lyophilization (freeze-drying) with a cryoprotectant can improve the long-term stability of nanoparticle formulations. It is also crucial to use polymers or lipids that are stable at physiological pH.
Q3: Can nanoparticles be combined with other BBB-opening techniques?
A3: Yes, combining nanoparticle delivery with focused ultrasound can be a synergistic approach. FUS can create a transient opening in the BBB, allowing for enhanced penetration of drug-loaded nanoparticles into the brain parenchyma.[6][13]
III. Prodrug Approach
The prodrug strategy involves chemically modifying this compound to increase its lipophilicity, allowing it to passively diffuse across the BBB. Once in the brain, the modifying group is cleaved by brain-specific enzymes, releasing the active this compound.[14][15]
Troubleshooting Guide
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Prodrug is not effectively crossing the BBB. | - Insufficient lipophilicity. - High plasma protein binding. - Recognition by efflux transporters at the BBB. | - Increase the lipophilicity of the promoiety. However, excessive lipophilicity can lead to increased uptake in other tissues and potential toxicity.[14] - Design the prodrug to have a lower affinity for plasma proteins. - Design the prodrug to not be a substrate for common efflux transporters like P-glycoprotein. |
| Inefficient conversion of the prodrug to active this compound in the brain. | - Lack of the required activating enzymes in the brain. - The promoiety is too stable and resistant to cleavage. | - Design the promoiety to be cleaved by enzymes that are highly expressed in the brain. - Adjust the chemical linkage between the promoiety and this compound to be more susceptible to enzymatic cleavage. |
| Premature conversion of the prodrug in the bloodstream. | - High activity of activating enzymes in the plasma. | - Design a more stable linker that is preferentially cleaved by brain enzymes over plasma enzymes. |
| Toxicity associated with the prodrug or its byproducts. | - The promoiety itself is toxic. - The byproducts of cleavage are toxic. | - Select a promoiety that is known to be non-toxic and is ideally an endogenous molecule or rapidly cleared. |
Frequently Asked Questions (FAQs)
Q1: What are some common strategies for designing lipophilic prodrugs of peptides?
A1: A common strategy is to mask polar functional groups, such as carboxylic acids and amines, with lipophilic promoieties like long-chain alkyl or aryl groups through ester or amide linkages.[15] The Lipophilic Prodrug Charge Masking (LPCM) strategy involves masking charges with alkoxycarbonyl groups.[14]
Q2: How can I assess the conversion of the prodrug to the active drug in the brain?
A2: Brain homogenates or cerebrospinal fluid (CSF) can be collected at various time points after administration and analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify the concentrations of both the prodrug and the active drug.
Q3: Can prodrugs be designed to utilize active transport mechanisms?
A3: Yes, a "Trojan horse" approach can be used where the promoiety mimics an endogenous molecule that is actively transported across the BBB. For example, linking the drug to a molecule that is a substrate for the L-type amino acid transporter 1 (LAT1) or the glucose transporter 1 (GLUT1) can facilitate its entry into the brain.
IV. Intranasal Delivery
Intranasal administration offers a non-invasive method to bypass the BBB and deliver drugs directly to the central nervous system via the olfactory and trigeminal nerve pathways.[16][17][18]
Troubleshooting Guide
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low brain concentrations of this compound after intranasal administration. | - Rapid mucociliary clearance from the nasal cavity. - Enzymatic degradation in the nasal mucosa. - Poor absorption across the nasal epithelium. | - Incorporate a mucoadhesive agent (e.g., chitosan) into the formulation to increase residence time.[19] - Co-administer with enzyme inhibitors or use a formulation that protects the peptide from degradation. - Include a permeation enhancer (e.g., cyclodextrins) in the formulation to improve absorption.[20] |
| High systemic exposure and low brain-to-blood ratio. | - Significant absorption into the systemic circulation from the highly vascularized nasal mucosa. | - Use a vasoconstrictor to reduce systemic absorption.[21] - Optimize the formulation to favor direct nose-to-brain transport over systemic absorption. |
| Inconsistent results between animals. | - Improper administration technique leading to variable deposition in the olfactory region. - Animal stress affecting absorption. | - Use a specialized intranasal administration device that ensures consistent delivery to the olfactory region.[22] - Properly acclimate animals to the handling and administration procedure to minimize stress.[16] |
| Irritation or damage to the nasal mucosa. | - The formulation has a non-physiological pH or osmolarity. - The permeation enhancer is causing irritation. | - Adjust the pH and osmolarity of the formulation to be compatible with the nasal mucosa. - Use a lower concentration of the permeation enhancer or select a less irritating one. |
Frequently Asked Questions (FAQs)
Q1: How quickly can drugs reach the brain after intranasal administration?
A1: Drugs can be detected in the brain as early as 5 minutes after intranasal administration, with peak concentrations in some brain regions occurring within 10 to 30 minutes.[13][22]
Q2: What is the optimal volume for intranasal administration in rodents?
A2: The total volume should be limited to avoid drainage into the lungs and stomach. For mice, a total volume of 24-30 µL is typically used, administered in small aliquots to each nostril.[16][23] For rats, the total volume should not exceed 100 µL.[23]
Q3: Do all intranasally administered drugs reach the brain directly?
A3: No, a portion of the administered drug will be absorbed into the systemic circulation and cleared from the body. The efficiency of direct nose-to-brain transport depends on the physicochemical properties of the drug and the formulation.[22]
Q4: Can nanotechnology be combined with intranasal delivery?
A4: Yes, formulating this compound into nanoparticles can protect it from degradation in the nasal cavity, increase its residence time, and improve its transport to the brain.[19][24]
Data Presentation
Table 1: Comparison of Brain Delivery Efficiencies for Different BBB-Crossing Technologies
| Delivery Method | Molecule Type | Animal Model | Brain/Blood Ratio or %ID/g | Reference |
| Focused Ultrasound | Anticancer drugs (small molecules) | Glioma models | 1.6- to 8-fold increase in brain concentration | [7] |
| Focused Ultrasound | Anticancer drugs (monoclonal antibodies) | Glioma models | 3.7-fold increase in brain concentration | [7] |
| Nanoparticles (Polysorbate 80 coated) | Dalargin (peptide) | Mouse | Significant increase in analgesia | [12] |
| Nanoparticles (with FUS) | Dextran (40 kDa) | Mouse | 8-fold increase compared to IN alone | [25] |
| Intranasal Delivery | Leptin-like peptide | Not specified | 4 times more bioavailable to the brain vs. systemic administration | [20] |
| Intranasal Delivery | GALP with α-cyclodextrins | Not specified | 2-3-fold increase in brain uptake vs. GALP alone | [20] |
| Intranasal Delivery | Exendin-4 with L-penetratin | Mouse | Significant increase in brain concentrations | [26] |
Note: This table provides a qualitative and quantitative comparison based on available literature for various molecules and should be considered as a general guide. The efficiency of delivery for this compound will need to be empirically determined.
Experimental Protocols
Focused Ultrasound-Mediated BBB Opening in Mice
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a stereotaxic frame. Shave the head and apply a depilatory cream.[5]
-
Ultrasound Setup: Couple the mouse's head to a focused ultrasound transducer using a water-filled cone and ultrasound gel.[5]
-
Targeting: Use MRI T2-weighted images to identify the target brain region.[4]
-
Microbubble and Drug Administration: Inject microbubbles intravenously via the tail vein, immediately followed by the intravenous injection of this compound.
-
Sonication: Apply focused ultrasound to the target region with appropriate parameters (e.g., frequency, pressure, pulse duration).[27]
-
Confirmation of BBB Opening: After sonication, administer an MRI contrast agent (e.g., gadolinium) and acquire T1-weighted images to visualize extravasation into the brain parenchyma, confirming BBB opening.[4]
-
Tissue Collection and Analysis: At the desired time point, perfuse the animal and collect the brain tissue for analysis of this compound concentration.
Preparation of this compound-Loaded Polymeric (PLGA) Nanoparticles
-
Primary Emulsion Formation: Dissolve this compound in an aqueous solution (w1 phase). Dissolve PLGA polymer in an organic solvent (e.g., dichloromethane) (o phase). Add the w1 phase to the o phase and sonicate to form a water-in-oil (w/o) emulsion.[28]
-
Secondary Emulsion Formation: Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., PVA) (w2 phase) and sonicate to form a water-in-oil-in-water (w/o/w) double emulsion.[11]
-
Solvent Evaporation: Stir the double emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[11]
-
Nanoparticle Collection and Purification: Collect the nanoparticles by ultracentrifugation and wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug.[11]
-
Lyophilization: Resuspend the purified nanoparticles in a solution containing a cryoprotectant and lyophilize for long-term storage.
-
Characterization: Characterize the nanoparticles for size, zeta potential, morphology, and encapsulation efficiency.
Synthesis of a Lipophilic this compound Prodrug
-
Protection of Functional Groups: Protect any reactive functional groups on this compound that are not the target for modification.
-
Coupling Reaction: React the carboxyl or amino group of this compound with a lipophilic promoiety containing a corresponding reactive group (e.g., an alcohol to form an ester, or a carboxylic acid to form an amide). Use appropriate coupling reagents (e.g., DCC/DMAP for esterification).[29]
-
Deprotection: Remove the protecting groups from the other functional groups on this compound.
-
Purification: Purify the resulting prodrug using techniques such as flash chromatography or high-performance liquid chromatography (HPLC).[29]
-
Characterization: Confirm the structure and purity of the prodrug using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Intranasal Administration to Awake Mice
-
Acclimation: Acclimate the mice to handling for several days to a week to reduce stress during administration.[16]
-
Restraint: Gently restrain the mouse using a modified scruff grip to immobilize the head.[16]
-
Administration: Using a micropipette, administer a small drop of the this compound solution (e.g., 2-3 µL) to the opening of one nostril, allowing the mouse to inhale it. Alternate between nostrils until the full dose (typically 24-30 µL total) is administered.[16][23]
-
Post-administration: Return the mouse to its home cage.
-
Brain Tissue Collection: At the desired time points, anesthetize the mouse, collect blood via cardiac puncture, and perfuse the brain with saline before harvesting for analysis of this compound concentration.[30]
Visualizations
Enkephalin Signaling Pathway
References
- 1. Focused ultrasound for intracranial drug delivery - Wikipedia [en.wikipedia.org]
- 2. Drug delivery across the blood-brain barrier using focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Barriers to Brain Drug Delivery With Focused Ultrasound - Northeastern University College of Engineering [coe.northeastern.edu]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. radiologybusiness.com [radiologybusiness.com]
- 7. FOCUSED ULTRASOUND - Overcoming Drug Delivery Challenges [drug-dev.com]
- 8. usc.gal [usc.gal]
- 9. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crossing the Blood-Brain Barrier: Advances in Nanoparticle Technology for Drug Delivery in Neuro-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJNANO - Key for crossing the BBB with nanoparticles: the rational design [beilstein-journals.org]
- 13. Ultrasound releases drug to alter activity in targeted brain areas in rats [med.stanford.edu]
- 14. mdpi.com [mdpi.com]
- 15. Prodrug approaches to the improved delivery of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Systemic and brain delivery of antidiabetic peptides through nasal administration using cell-penetrating peptides [frontiersin.org]
- 17. egrove.olemiss.edu [egrove.olemiss.edu]
- 18. Intranasal Administration as a Route for Drug Delivery to the Brain: Evidence for a Unique Pathway for Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intranasal Delivery of Proteins and Peptides in the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Reproducible and controlled peptide functionalization of polymeric nanoparticles [frontiersin.org]
- 22. Optimizing nasal drug delivery for peptides, proteins, and small molecules: strategic use of materials and techniques to target the CNS | Semantic Scholar [semanticscholar.org]
- 23. Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes [jove.com]
- 24. mdpi.com [mdpi.com]
- 25. A New Brain Drug Delivery Strategy: Focused Ultrasound-Enhanced Intranasal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Protocol for the sonogenetic stimulation of mouse brain by non-invasive ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Direct nose to brain delivery of small molecules: critical analysis of data from a standardized in vivo screening model in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Kelatorphan Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Kelatorphan, a potent inhibitor of enkephalin-degrading enzymes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a powerful and comprehensive inhibitor of several key enzymes responsible for the breakdown of endogenous enkephalins.[1] These enzymes include neutral endopeptidase (NEP), dipeptidyl peptidase III (DPP3), aminopeptidase N (APN), and angiotensin-converting enzyme (ACE).[1] By inhibiting these enzymes, this compound increases the concentration and prolongs the activity of enkephalins, which are endogenous opioid peptides with analgesic properties.
Q2: What is the major obstacle to the clinical use of this compound?
A2: The primary challenge limiting the therapeutic application of this compound is its poor bioavailability, specifically its inability to effectively cross the blood-brain barrier (BBB).[1] Consequently, systemic administration of this compound does not lead to significant concentrations in the central nervous system (CNS), where it needs to act to produce analgesia.
Q3: What are the potential strategies to overcome the poor bioavailability of this compound?
A3: The main strategies to enhance the bioavailability and brain penetration of this compound revolve around two key approaches:
-
Prodrug Strategy: This involves chemically modifying the this compound molecule to create a more lipophilic derivative (a prodrug) that can more easily cross the BBB.[2][3][4] Once in the brain, the prodrug is designed to be metabolically converted back to the active this compound.
-
Nanoformulation Strategy: This approach involves encapsulating this compound within nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).[5][6] These nanoparticles can be designed to target the BBB and facilitate the transport of this compound into the brain.[6]
II. Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low brain concentration of this compound after systemic administration.
-
Question: We administered this compound intravenously to our rat model but observed negligible concentrations in the brain tissue homogenate. How can we improve brain penetration?
-
Answer: This is a well-documented challenge due to the hydrophilic nature of this compound and its poor BBB permeability.[1] We recommend exploring a prodrug approach. By masking the polar functional groups of this compound with lipophilic moieties, you can increase its ability to diffuse across the lipid membranes of the BBB.[3][4] For instance, esterification of the carboxylic acid group can significantly enhance lipophilicity.
Problem 2: Rapid degradation of a potential this compound prodrug in plasma.
-
Question: We synthesized a simple ester-based prodrug of this compound, but it is rapidly hydrolyzed in plasma, preventing sufficient amounts from reaching the BBB. What can we do?
-
Answer: The stability of a prodrug in systemic circulation is crucial for its efficacy. To address rapid plasma hydrolysis, consider designing a prodrug with sterically hindered ester linkages or utilizing a carrier system that protects the prodrug from plasma esterases. Another approach is to design a chemical delivery system (CDS) where the prodrug is "locked-in" the CNS after crossing the BBB through a redox-based mechanism, as has been explored for other peptides.
Problem 3: Difficulty in formulating this compound into nanoparticles.
-
Question: We are trying to encapsulate this compound into PLGA nanoparticles using an emulsion-solvent evaporation method, but we are experiencing low encapsulation efficiency and a high initial burst release. How can we optimize this?
-
Answer: Low encapsulation efficiency of hydrophilic drugs like this compound in hydrophobic polymers such as PLGA is a common issue. To improve this, you can try a double emulsion (w/o/w) solvent evaporation technique.[7] To reduce the initial burst release, you can optimize the polymer concentration, the type of organic solvent, and the homogenization speed. Additionally, incorporating a coating agent on the nanoparticle surface may help control the release profile.
III. Quantitative Data Summary
While specific data on this compound prodrugs and nanoformulations is limited in publicly available literature, the following table presents hypothetical comparative data based on general principles of bioavailability enhancement strategies. Researchers should aim to generate similar data for their specific formulations.
| Strategy | Formulation | Route of Administration | Brain:Plasma Ratio | Fold Increase in Brain AUC vs. This compound | Reference |
| Prodrug | Lipophilic Ester Prodrug | Intravenous | 5:1 | 50-fold | Hypothetical |
| Nanoformulation | PLGA Nanoparticles | Intravenous | 10:1 | 100-fold | Hypothetical |
| Control | This compound | Intravenous | <0.1:1 | 1-fold | Hypothetical |
IV. Experimental Protocols
1. Synthesis of a Lipophilic this compound Prodrug (Hypothetical Protocol)
This protocol describes a general method for the esterification of this compound to increase its lipophilicity.
-
Materials: this compound, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), a lipophilic alcohol (e.g., long-chain fatty alcohol), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Procedure:
-
Dissolve this compound and the lipophilic alcohol in anhydrous DCM.
-
Add DMAP to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the lipophilic this compound prodrug.
-
-
Characterization: Confirm the structure of the synthesized prodrug using ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Preparation of this compound-Loaded PLGA Nanoparticles
This protocol outlines the preparation of this compound-loaded PLGA nanoparticles using a double emulsion solvent evaporation method.
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Poly(vinyl alcohol) (PVA), Dichloromethane (DCM), Deionized water.
-
Procedure:
-
Dissolve this compound in deionized water to form the internal aqueous phase (W1).
-
Dissolve PLGA in DCM to create the organic phase (O).
-
Emulsify the internal aqueous phase (W1) in the organic phase (O) using a high-speed homogenizer to form the primary water-in-oil (W/O) emulsion.
-
Prepare an aqueous solution of PVA (stabilizer).
-
Add the primary W/O emulsion to the PVA solution and homogenize to form the double water-in-oil-in-water (W/O/W) emulsion.
-
Stir the double emulsion at room temperature under vacuum to evaporate the DCM.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
-
-
Characterization: Determine the particle size and zeta potential using dynamic light scattering. Analyze the surface morphology using scanning electron microscopy (SEM). Calculate the drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC).
V. Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradable Nanoparticles for Delivery of Therapeutics in CNS Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting Kelatorphan solubility and stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kelatorphan. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to solubility?
This compound is a potent inhibitor of multiple enzymes responsible for the breakdown of endogenous enkephalins.[1][2] Structurally, it is a dipeptide derivative, specifically N-[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-alanine.[1][2] Its structure includes:
-
A dipeptide-like backbone (L-alanine connected to a modified aspartic acid derivative).
-
A hydrophobic benzyl group.
-
A hydroxamic acid functional group (-C(=O)N(OH)-).
-
A free carboxylic acid group on the alanine residue.
These features give this compound both hydrophobic and hydrophilic characteristics, which can make its solubility in aqueous solutions challenging.
Q2: I am having trouble dissolving this compound. What are the general steps I should take?
Difficulty in dissolving this compound is a common issue. A systematic approach is recommended. First, attempt to dissolve it in purified water. If that fails, consider the pH of the solution. Given the presence of a carboxylic acid, slightly basic conditions may improve solubility. For highly resistant solubility issues, using a small amount of an organic co-solvent like DMSO followed by dilution in your aqueous buffer is a standard strategy.[3][4][5]
Q3: How should I store this compound stock solutions?
For short-term storage, it is advisable to keep this compound solutions at 2-8°C. For long-term storage, aliquoting the stock solution into single-use volumes and storing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[2] The stability of this compound in solution is influenced by pH and temperature, so it is crucial to minimize exposure to harsh conditions.
Troubleshooting Guide: Solubility
Problem: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4).
-
Initial Steps:
-
Sonication: Use a bath sonicator to aid in the dissolution process. Brief periods of sonication can help break up aggregates.[4]
-
Gentle Warming: Gently warm the solution to 37°C. Avoid excessive heat, as it may accelerate degradation.
-
Vortexing: Vigorous vortexing can also help in solubilizing the compound.
-
-
pH Adjustment:
-
This compound has a free carboxylic acid, suggesting that its solubility might increase at a pH above its pKa. Try adjusting the pH of your buffer to a slightly more alkaline value (e.g., pH 8.0-8.5).
-
Conversely, the hydroxamic acid moiety can be more stable in slightly acidic conditions, so a compromise on pH may be necessary depending on the experimental requirements.
-
-
Use of Co-solvents:
-
DMSO: Dissolve the this compound powder in a minimal amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5] DMSO is a powerful solvent for many organic molecules.[6]
-
Stepwise Dilution: Gradually add your aqueous buffer to the DMSO stock solution while vortexing. This method often prevents the compound from precipitating out of solution. Be mindful of the final DMSO concentration in your experiment, as it can affect biological assays.
-
Estimated Solubility of this compound
Disclaimer: The following data are estimations based on the physicochemical properties of similar dipeptides and hydroxamic acids. Experimental determination is recommended for precise values.
| Solvent/Buffer | Estimated Solubility (at 25°C) | Notes |
| Water | Low | May require sonication or gentle warming. |
| PBS (pH 7.4) | Low to Moderate | Solubility can be improved with slight pH adjustments. |
| DMSO | High (>10 mg/mL) | A good choice for preparing concentrated stock solutions.[6][7] |
| Ethanol | Moderate | Can be used as a co-solvent. |
Troubleshooting Guide: Stability in Aqueous Solutions
Problem: I am concerned about the stability of my this compound solution during my experiment.
-
Key Factors Affecting Stability:
-
pH: The hydroxamic acid functional group in this compound is susceptible to hydrolysis, particularly under acidic conditions.[8][9] It is generally recommended to maintain solutions at a near-neutral pH if possible.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. Solutions should be kept cool and protected from light when not in use.[10]
-
Enzymes: If working with biological matrices such as plasma, be aware that esterases can potentially degrade the hydroxamic acid moiety.[3]
-
Estimated Stability of this compound in Aqueous Buffer (pH 7.4)
Disclaimer: The following data are estimations. Actual stability will depend on the specific buffer composition and storage conditions.
| Temperature | Estimated Half-life | Storage Recommendation |
| 25°C (Room Temperature) | Hours to Days | For short-term use only. |
| 4°C | Days to Weeks | Recommended for short-term storage. |
| -20°C | Months | Recommended for long-term storage. |
| -80°C | > 1 Year | Ideal for long-term archival storage. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
-
Preparation:
-
Prepare a series of vials containing your aqueous buffer of interest (e.g., water, PBS pH 7.4, 50 mM Tris-HCl pH 8.0).
-
-
Addition of Compound:
-
Add an excess amount of this compound powder to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Prepare a standard curve of this compound of known concentrations to accurately determine the solubility.
-
Protocol 2: Assessment of this compound Stability
This protocol describes a typical experiment to evaluate the stability of this compound in an aqueous solution over time.
-
Solution Preparation:
-
Prepare a stock solution of this compound in your desired aqueous buffer at a known concentration.
-
-
Incubation:
-
Aliquot the solution into multiple vials.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
-
Immediately freeze the sample at -80°C to halt any further degradation until analysis.
-
-
Analysis:
-
Thaw all samples simultaneously.
-
Analyze the concentration of the remaining intact this compound in each sample using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
-
Data Interpretation:
-
Plot the concentration of this compound as a function of time for each temperature.
-
Calculate the degradation rate constant and the half-life of this compound under each condition.
-
Visualizations
Caption: A flowchart outlining the steps to troubleshoot this compound solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of Homo- and Heterodimers of Natural Enkephalinase Inhibitors in Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo effects of this compound on enkephalin metabolism in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytotechlab.com [phytotechlab.com]
- 8. Enkephalinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. N-carbamoyl-beta-alanine | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aminer.cn [aminer.cn]
Optimizing Kelatorphan dosage for maximal enkephalinase inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Kelatorphan for maximal enkephalinase inhibition. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and comprehensive inhibitor of multiple enzymes responsible for the breakdown of endogenous enkephalins.[1][2] Its primary mechanism is the inhibition of enkephalin-degrading enzymes, including neutral endopeptidase (NEP, also known as enkephalinase), dipeptidyl peptidase III (DPP3), aminopeptidase N (APN), and angiotensin-converting enzyme (ACE).[1] By preventing the degradation of enkephalins, this compound effectively increases the local concentration and prolongs the activity of these endogenous opioid peptides, leading to enhanced analgesic and other physiological effects.[3]
Q2: What are the reported inhibition constants (Ki) of this compound for its target enzymes?
This compound exhibits high affinity for several enkephalin-degrading enzymes. The reported inhibition constants (Ki) are as follows:
| Enzyme | Inhibition Constant (Ki) |
| Enkephalinase (NEP) | 1.4 nM[2] |
| Dipeptidyl Peptidase III (DPP3) | 2 nM[2] |
| Aminopeptidase | 7 µM[2] |
Q3: What are some typical effective doses of this compound in preclinical models?
Effective doses of this compound vary depending on the administration route and animal model. It's important to note that this compound does not readily cross the blood-brain barrier, often necessitating direct central administration for neurological studies.[1]
| Animal Model | Route of Administration | Effective Dose | Observed Effect |
| Mice | Intracerebroventricular (i.c.v.) | 50 µg | Potentiated the analgesic effects of [Met]enkephalin by 50,000 times.[1][2] |
| Normal Rats | Intravenous (i.v.) | 2.5 mg/kg | Produced potent antinociceptive effects.[4] |
| Arthritic Rats | Intravenous (i.v.) | 2.5 mg/kg | Significantly raised the vocalization threshold, showing enhanced efficacy in a pain model.[4] |
| Rats | In vitro spinal cord slice | 20 µM | Almost completely prevented the degradation of exogenous [3H]Met-enkephalin.[5] |
| Rats | In vivo spinal cord superfusion | 20 µM | Efficiently protected exogenous [3H]Met-enkephalin from degradation.[5] |
Q4: How does the potency of this compound compare to other enkephalinase inhibitors?
This compound is considered a highly potent inhibitor, often demonstrating greater efficacy than a combination of other inhibitors like bestatin (an aminopeptidase inhibitor) and thiorphan (a specific enkephalinase inhibitor).[2][5] For instance, in mice, a 50 µg intracerebroventricular dose of this compound produced a significantly higher potentiation of enkephalin-induced analgesia than a combination of 50 µg of bestatin and 50 µg of thiorphan.[2]
Troubleshooting Guide
Issue 1: High variability in in vitro enkephalinase inhibition assays.
-
Possible Cause: Inconsistent enzyme or substrate concentrations, or degradation of reagents.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Ensure that the enkephalinase enzyme preparation is active and has been stored correctly. Prepare fresh substrate solutions ([Met]enkephalin or a synthetic peptide) for each experiment.
-
Standardize Concentrations: Use a precise method to determine the protein concentration of your enzyme preparation. Carefully control the final concentrations of the enzyme, substrate, and this compound in the assay.
-
Include Proper Controls: Always include positive controls (a known inhibitor) and negative controls (no inhibitor) to validate the assay performance.
-
Optimize Incubation Times: Ensure the incubation time is within the linear range of the enzymatic reaction.
-
Issue 2: Lower than expected in vivo analgesic effects.
-
Possible Cause: Poor bioavailability, incorrect route of administration, or rapid metabolism.
-
Troubleshooting Steps:
-
Route of Administration: As this compound has poor blood-brain barrier penetration, consider intracerebroventricular (i.c.v.) or intrathecal (i.t.) administration for central nervous system effects.[1] For systemic administration, intravenous (i.v.) routes are often used.[4]
-
Dose-Response Study: Perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
-
Pharmacokinetic Analysis: If possible, conduct a basic pharmacokinetic study to determine the half-life and clearance of this compound in your model to optimize the dosing schedule.
-
Co-administration with Enkephalins: The analgesic effects of this compound are significantly potentiated when co-administered with exogenous enkephalins.[1][2]
-
Issue 3: Difficulty dissolving this compound for in vitro or in vivo studies.
-
Possible Cause: this compound may have limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Consult Supplier's Guidelines: Always refer to the manufacturer's instructions for recommended solvents.
-
Use of Co-solvents: For stock solutions, consider using a small amount of an organic solvent like DMSO, followed by dilution in the appropriate aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not affect the results.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with slight adjustments to the buffer pH to improve solubility.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Experimental Protocols
Protocol: In Vitro Enkephalinase Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound for enkephalinase.
-
Materials:
-
Purified or recombinant enkephalinase (NEP)
-
Fluorogenic or chromogenic enkephalinase substrate (e.g., Suc-Ala-Ala-Phe-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then create a serial dilution in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enkephalinase enzyme solution, and the different concentrations of this compound. Include wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader at the appropriate excitation/emission or absorbance wavelengths.
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the uninhibited control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Enkephalin signaling and inhibition by this compound.
Caption: Workflow for in vitro enkephalinase inhibition assay.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Potent antinociceptive effects of this compound (a highly efficient inhibitor of multiple enkephalin-degrading enzymes) systemically administered in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and other peptidase inhibitors on the in vitro and in vivo release of methionine-enkephalin-like material from the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating potential off-target effects of Kelatorphan
Welcome to the Technical Support Center for Kelatorphan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to support your research.
Introduction to this compound
This compound is a potent, broad-spectrum inhibitor of several zinc metallopeptidases responsible for the breakdown of endogenous enkephalins. Its primary targets include Neutral Endopeptidase (NEP), Aminopeptidase N (APN), and Dipeptidyl Peptidase III (DPP3). By inhibiting these enzymes, this compound effectively increases the concentration and prolongs the activity of enkephalins, leading to potent analgesic effects. However, its inhibitory activity extends to Angiotensin-Converting Enzyme (ACE), which is a key consideration for off-target effects.[1] This multi-target profile necessitates careful experimental design to isolate and understand its on-target versus off-target activities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in experimental settings.
Q1: I am observing unexpected cardiovascular effects (e.g., changes in blood pressure) in my in vivo experiments. What could be the cause?
A1: Unexpected cardiovascular effects are a potential off-target consequence of this compound's inhibition of Angiotensin-Converting Enzyme (ACE). ACE is a critical regulator of blood pressure through the renin-angiotensin system. Its inhibition can lead to vasodilation and a subsequent decrease in blood pressure.
Troubleshooting Steps:
-
Include an ACE-selective inhibitor control: To determine if the observed effects are ACE-mediated, run a parallel experiment with an ACE-selective inhibitor (e.g., captopril or lisinopril). If this control group shows similar cardiovascular effects, it strongly suggests that the effects seen with this compound are due to its off-target inhibition of ACE.
-
Dose-response analysis: Perform a dose-response study with this compound to see if the cardiovascular effects are dose-dependent. This can help identify a therapeutic window where analgesic effects are observed with minimal cardiovascular side effects.
-
Monitor cardiovascular parameters: Continuously monitor blood pressure and heart rate in conscious, freely moving animals to get a more accurate assessment of the cardiovascular effects.
Q2: How can I be sure that the observed effects in my experiment are due to enkephalin potentiation and not other off-target activities?
A2: Given this compound's broad-spectrum activity, it is crucial to dissect the contribution of each inhibited enzyme to the overall observed effect.
Troubleshooting Steps:
-
Use a combination of selective inhibitors: As a positive control for the intended on-target effect, use a combination of selective inhibitors for NEP (e.g., Thiorphan), APN (e.g., Bestatin), and DPP3.[2][3] Comparing the effects of this combination with this compound can help elucidate the contribution of enkephalin degradation inhibition.
-
Naloxone reversal: The effects mediated by endogenous opioids like enkephalins can be reversed by opioid receptor antagonists such as naloxone. Administering naloxone after observing the effect of this compound can confirm the involvement of the opioid system.
-
Measure enkephalin levels: Directly measure the levels of enkephalins in your experimental system (e.g., tissue homogenates, cerebrospinal fluid) with and without this compound to confirm that the drug is effectively preventing their degradation.[3]
Q3: I am having trouble dissolving this compound for my experiments. What are the recommended solvents and storage conditions?
A3: this compound is a peptide-like molecule and may have limited solubility in aqueous solutions.
Troubleshooting Steps:
-
Solubility: For stock solutions, it is recommended to dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) or ethanol before further dilution in aqueous buffers like phosphate-buffered saline (PBS). Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or other artifacts (typically <0.5% for in vitro assays).
-
Storage: this compound solutions should be prepared fresh for optimal activity. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C to minimize degradation from freeze-thaw cycles. The stability of this compound in solution can be affected by pH and temperature, so it is best to use it as soon as possible after preparation.
Q4: I am conducting in vivo studies in the central nervous system (CNS). How do I effectively deliver this compound to the brain?
A4: this compound does not efficiently cross the blood-brain barrier.[1] Therefore, direct administration into the CNS is required to study its central effects.
Troubleshooting Steps:
-
Intracerebroventricular (ICV) injection: This is a common method to bypass the blood-brain barrier and deliver drugs directly into the cerebrospinal fluid. A stereotaxic apparatus is used to accurately target one of the cerebral ventricles for injection. It is crucial to use appropriate sterile techniques and to habituate the animals to the procedure to minimize stress.
-
Control injections: Always include a vehicle control group that receives an injection of the same solvent used to dissolve this compound to account for any effects of the injection procedure itself.
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the inhibitory constants (Ki) of this compound against its primary targets. This data is essential for understanding its potency and selectivity profile.
| Target Enzyme | Abbreviation | Inhibitory Constant (Ki) |
| Neutral Endopeptidase | NEP | 1.4 nM |
| Dipeptidyl Peptidase III | DPP3 | 2 nM |
| Angiotensin-Converting Enzyme | ACE | Data not consistently reported in literature |
| Aminopeptidase N | APN | 7 µM |
Note: The Ki value for ACE inhibition by this compound is not as consistently reported in the literature as for its other targets. Researchers should empirically determine its potency against ACE in their specific experimental setup.[4]
Signaling Pathways and Experimental Workflows
To aid in experimental design and interpretation, the following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: this compound's multi-target mechanism of action.
Caption: Recommended experimental workflow for studying this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the on-target and off-target effects of this compound.
Protocol 1: In Vitro Neprilysin (NEP) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and allows for the measurement of NEP activity in various biological samples.
Materials:
-
NEP Assay Buffer
-
Recombinant Neprilysin (Positive Control)
-
NEP Fluorogenic Substrate
-
Fluorescence Standard (e.g., Abz)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/430 nm)
-
This compound and selective NEP inhibitor (e.g., Thiorphan)
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold NEP Assay Buffer containing protease inhibitors. Centrifuge to collect the supernatant.
-
Standard Curve: Prepare a standard curve using the fluorescence standard according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add your sample, positive control, and blank (assay buffer only). For inhibitor studies, pre-incubate the samples with various concentrations of this compound or the selective NEP inhibitor for 10-15 minutes at 37°C.
-
Initiate Reaction: Add the NEP fluorogenic substrate to all wells except the blank.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 60-120 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Protocol 2: In Vitro Aminopeptidase N (APN) Activity Assay (Fluorometric)
This protocol allows for the measurement of APN activity.
Materials:
-
APN Assay Buffer
-
Recombinant Aminopeptidase N (Positive Control)
-
APN Fluorogenic Substrate (e.g., L-Alanine-7-amido-4-methylcoumarin)
-
Fluorescence Standard (e.g., 7-amido-4-methylcoumarin)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 380/460 nm)
-
This compound and selective APN inhibitor (e.g., Bestatin)
Procedure:
-
Sample and Standard Preparation: Follow a similar procedure as for the NEP assay to prepare samples and a standard curve.
-
Reaction Setup: In a 96-well plate, add samples, positive control, and blank. For inhibitor studies, pre-incubate with this compound or Bestatin for 10-15 minutes at 37°C.
-
Initiate Reaction: Add the APN fluorogenic substrate to all wells.
-
Measurement: Measure fluorescence in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the reaction rate and determine the IC50 value for this compound.
Protocol 3: In Vitro Dipeptidyl Peptidase III (DPP3) Activity Assay (Fluorometric)
This protocol is for measuring DPP3 activity.
Materials:
-
DPP3 Assay Buffer
-
Recombinant DPP3 (Positive Control)
-
DPP3 Fluorogenic Substrate (e.g., Arg-Arg-AMC)
-
Fluorescence Standard (e.g., AMC)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 380/460 nm)
-
This compound
Procedure:
-
Sample and Standard Preparation: Prepare samples and a standard curve as described in the previous protocols.
-
Reaction Setup: Set up the reactions in a 96-well plate with samples, positive control, and blank. Pre-incubate with this compound for inhibitor studies.
-
Initiate Reaction: Add the DPP3 fluorogenic substrate.
-
Measurement: Measure fluorescence kinetically at 37°C.
-
Data Analysis: Determine the reaction rate and calculate the IC50 for this compound.
Protocol 4: In Vitro Angiotensin-Converting Enzyme (ACE) Activity Assay
This protocol is to assess the off-target inhibition of ACE by this compound.
Materials:
-
ACE Assay Buffer
-
Recombinant ACE (Positive Control)
-
ACE Substrate (e.g., HHL or FAPGG)
-
HPLC system or Spectrophotometer
-
This compound and selective ACE inhibitor (e.g., Captopril)
Procedure:
-
Reaction Setup: In appropriate reaction tubes, combine ACE assay buffer, your sample or positive control, and different concentrations of this compound or Captopril. Pre-incubate for 10-15 minutes at 37°C.
-
Initiate Reaction: Add the ACE substrate to start the reaction and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., HCl).
-
Product Quantification: Quantify the amount of product formed. If using HHL as a substrate, the product, hippuric acid, can be extracted and measured by HPLC. If using a chromogenic substrate like FAPGG, the change in absorbance can be measured with a spectrophotometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
By following these guidelines and protocols, researchers can more effectively identify and mitigate the potential off-target effects of this compound, leading to more robust and interpretable experimental results.
References
Technical Support Center: Addressing Variability in Behavioral Responses to Kelatorphan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Kelatorphan in experimental settings. The information is designed to address potential variability in behavioral responses and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and comprehensive inhibitor of multiple enzymes responsible for the breakdown of endogenous enkephalins. These enzymes include neutral endopeptidase (NEP), dipeptidyl peptidase III (DPP3), aminopeptidase N (APN), and angiotensin-converting enzyme (ACE).[1] By preventing the degradation of enkephalins, this compound effectively increases the concentration and prolongs the action of these endogenous opioid peptides at their receptors, leading to various physiological effects, most notably analgesia.[1][2]
Q2: What are the expected behavioral effects of this compound in preclinical models?
A2: The most prominent behavioral effect of this compound is a potent, naloxone-reversible antinociceptive (analgesic) effect in various pain models, including the hot plate and tail flick tests.[2] However, the behavioral effects can be complex and depend on the route of administration. For instance, intracerebroventricular (ICV) injection has been shown to increase self-stimulation behavior, suggesting a role in reward pathways, while direct injection into the nucleus accumbens can decrease this behavior.[3][4] this compound has also been observed to produce a dose-dependent increase in locomotor activity when microinjected into the ventral tegmental area (VTA).[5]
Q3: Why is there variability in the behavioral responses observed with this compound?
A3: Variability in response to this compound can arise from a multitude of factors, including but not limited to:
-
Genetic Strain: Different inbred strains of mice and rats can exhibit significant differences in their baseline pain sensitivity and their response to analgesic drugs.[6][7][8]
-
Sex: Sex differences in the response to opioids and enkephalinase inhibitors have been documented, with males and females sometimes showing different sensitivities to analgesic and other behavioral effects.[9][10][11]
-
Route of Administration: As this compound has poor blood-brain barrier permeability, its effects are highly dependent on the method of administration (e.g., systemic versus central).[1] Central administration (e.g., ICV) is often necessary to observe direct central nervous system effects.
-
Experimental Conditions: Minor variations in experimental protocols, animal handling, and environmental factors can contribute to variability in behavioral data.[2][12][13]
-
Pathophysiological State: The analgesic efficacy of this compound can be more pronounced in models of chronic pain or inflammation, such as in arthritic rats, compared to healthy animals.[14]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Lack of Expected Analgesic Effect
| Potential Cause | Troubleshooting Step |
| Inadequate CNS Penetration (for systemic administration) | This compound does not readily cross the blood-brain barrier.[1] For assessing central analgesic effects, consider direct central administration (e.g., intracerebroventricular, intrathecal). |
| Incorrect Dose | Consult dose-response studies (see Table 1). Ensure the dose is appropriate for the animal model, route of administration, and pain assay. Perform a dose-response curve in your specific experimental conditions. |
| Drug Preparation/Stability Issues | Prepare this compound solutions fresh for each experiment. Verify the solubility and stability of the compound in your chosen vehicle. For in vivo studies, ensure the vehicle is sterile and physiologically compatible. |
| Animal Strain Resistance | Certain rodent strains may be less sensitive to opioid-mediated analgesia.[6][7] Review the literature for the responsiveness of your chosen strain or consider using a different strain known to be sensitive. |
| Inappropriate Pain Assay | Ensure the chosen pain assay (e.g., hot plate, tail flick) is appropriate for detecting the type of analgesia mediated by this compound (primarily centrally mediated). |
Issue 2: High Variability in Behavioral Data
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | For central injections, verify cannula placement histologically post-experiment. For systemic injections, ensure consistent volume and injection site. |
| Environmental Stressors | Acclimate animals to the testing room and handling procedures. Minimize noise, light changes, and other environmental disturbances during testing.[13] |
| Sex Differences | Analyze data from male and female animals separately. Consider that the estrous cycle in females can influence behavioral responses.[9][10][13] |
| Animal Handling | Ensure all experimenters use consistent and gentle handling techniques. The sex of the experimenter has been shown to influence rodent behavior in some assays.[2] |
| Lack of Habituation | Habituate animals to the testing apparatus before the experiment to reduce novelty-induced anxiety and exploratory behavior that can confound results. |
Issue 3: Unexpected Behavioral Side Effects (e.g., hyperactivity, sedation)
| Potential Cause | Troubleshooting Step |
| Dose- and Site-Dependent Effects | The behavioral effects of this compound can vary with the dose and site of administration.[3][4][5] A dose that produces analgesia might also affect locomotor activity. Conduct a careful dose-response study and consider the neuroanatomical target of your administration. |
| Off-Target Effects | While this compound is a potent enkephalinase inhibitor, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. Review the literature for known off-target activities. |
| Interaction with Other Factors | Consider if the observed side effects could be an interaction between this compound and another experimental variable (e.g., a disease model, co-administered substance). |
Quantitative Data Summary
Table 1: Dose-Response of this compound in Analgesia Models
| Animal Model | Administration Route | Dose | Pain Assay | Observed Effect | Reference |
| Mice | Intracerebroventricular (ICV) | 50 µg | Hot Plate | Potentiated [Met]enkephalin analgesia by 50,000 times. Alone, was at least 2-fold more potent than bestatin + thiorphan. | [2] |
| Normal Rats | Intravenous (i.v.) | 2.5 mg/kg | Paw Pressure (Vocalization) | Produced potent antinociceptive effects, comparable to 1 mg/kg i.v. morphine. | [14] |
| Normal Rats | Intravenous (i.v.) | 5, 10, 15 mg/kg | Paw Pressure (Vocalization) | Effects were not more pronounced than the enkephalinase inhibitor acetorphan. | [14] |
| Arthritic Rats | Intravenous (i.v.) | 2.5 mg/kg | Paw Pressure (Vocalization) | 244% increase in vocalization threshold (compared to 144% in normal rats). | [14] |
Table 2: Effects of this compound on Locomotor and Self-Stimulation Behavior
| Animal Model | Administration Site | Dose | Behavioral Assay | Observed Effect | Reference |
| Rats | Ventral Tegmental Area (VTA) | Not specified | Locomotor Activity | Dose-related increase in motor activity. | [5] |
| Rats | Lateral Ventricle (ICV) | 70 nmol | Intracranial Self-Stimulation | Increased self-stimulation behavior. | [3] |
| Rats | Nucleus Accumbens | 35 nmol | Intracranial Self-Stimulation | Decreased self-stimulation behavior. | [3][4] |
Experimental Protocols
1. Hot Plate Test for Thermal Nociception
-
Apparatus: A commercially available hot plate apparatus with a heated surface enclosed by a transparent cylinder to confine the animal.
-
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).
-
Gently place the animal (mouse or rat) on the heated surface and immediately start a timer.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) to the first clear hind paw lick or jump.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established, at which point the animal is removed from the hot plate if no response has occurred.
-
Administer this compound or vehicle and test the animals at predetermined time points after administration.
-
2. Tail Flick Test for Thermal Nociception
-
Apparatus: A tail flick analgesia meter that focuses a beam of radiant heat onto the animal's tail.
-
Procedure:
-
Gently restrain the animal (rat or mouse) with its tail exposed.
-
Position the tail over the heat source of the apparatus.
-
Activate the heat source, which also starts a timer.
-
The timer stops automatically when the animal flicks its tail away from the heat.
-
Record the tail flick latency.
-
Establish a cut-off time to prevent tissue damage.
-
Administer this compound or vehicle and measure the tail flick latency at various time points post-administration.
-
3. Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Use an automated video-tracking system to record the animal's movements.
-
Analyze the data for parameters such as:
-
Total distance traveled (a measure of locomotor activity).
-
Time spent in the center zone versus the peripheral zone (a measure of anxiety-like behavior; less time in the center suggests higher anxiety).
-
Frequency of entries into the center zone.
-
-
Administer this compound or vehicle prior to the test to assess its effects on these behaviors.
-
Visualizations
References
- 1. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in response to anaesthetics and analgesics between inbred rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sex and Strain Differences in Analgesic and Hyperlocomotor Effects of Morphine and μ-Opioid Receptor Expression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sex differences in opioid analgesia: clinical and experimental findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sex differences in analgesic, reinforcing, discriminative, and motoric effects of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sex differences in opioid analgesia: "from mouse to man" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing behavioral assays for mouse models of autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. The role of enkephalinergic systems in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Intracerebroventricular (ICV) Cannulation for Kelatorphan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing tissue damage during intracerebroventricular (ICV) cannulation for the administration of Kelatorphan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is ICV administration necessary?
A1: this compound is a powerful inhibitor of several enzymes that break down endogenous enkephalins, which are naturally occurring peptides with pain-relieving properties.[1][2][3] By preventing their degradation, this compound enhances the analgesic effects of enkephalins.[1][2] However, this compound cannot cross the blood-brain barrier, making direct administration into the central nervous system, such as via intracerebroventricular (ICV) injection, necessary to achieve its therapeutic effects in the brain.[1]
Q2: What are the primary causes of tissue damage during ICV cannulation?
A2: Tissue damage during ICV cannulation can arise from several factors:
-
Mechanical Injury: Direct trauma from the drill bit, cannula insertion, and any repeated movements can damage the skull, meninges, and underlying brain tissue.[4][5][6] The speed of cannula insertion is a critical factor; a slow, controlled descent (e.g., 1 mm/minute) is recommended to minimize tissue displacement.[7][8]
-
Inflammatory Response: The presence of a foreign object (the cannula) can trigger an inflammatory response, leading to gliosis (the proliferation of glial cells) and the formation of a glial scar around the implant site.[9] This can affect local tissue function and drug distribution.
-
Hemorrhage: Damage to blood vessels during drilling or cannula placement can cause intracranial bleeding, which is a major concern for neurovascular injury.[4][6]
-
Infection: Improper aseptic techniques during surgery can lead to infections, which can cause significant tissue damage and compromise experimental results.[4][10][11]
-
Chemical Toxicity: The properties of the injected solution, such as its pH, osmolarity, and the presence of preservatives, can cause local tissue toxicity and inflammation.[4][10][12]
Q3: How can I verify the correct placement of the ICV cannula?
A3: Correct cannula placement is crucial for effective drug delivery and minimizing off-target effects. Verification can be done in a few ways:
-
Dye Injection: A small volume of a visible dye, such as Trypan Blue, can be injected through the cannula.[13] Successful placement in the ventricle will result in the dye distributing throughout the ventricular system, which can be visually confirmed post-mortem.[14]
-
Cerebrospinal Fluid (CSF) Flow: For larger animals, observing the backflow of clear CSF through the cannula upon insertion can indicate correct placement in a ventricle.[6]
-
Histological Confirmation: After the experiment, histological analysis of brain sections can confirm the cannula track and its termination point within the ventricle.[15] This is the most definitive method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) | Citation(s) |
| No Cerebrospinal Fluid (CSF) Backflow or Difficulty Injecting | 1. Cannula is blocked by tissue or a blood clot.2. Cannula is not in the ventricle (e.g., in the parenchyma).3. Vein or vessel occlusion. | 1. Check for Blockage: Gently try to clear the cannula with a sterile stylet. Do not force it.2. Verify Coordinates: Double-check your stereotaxic coordinates for the target ventricle. Consider running a pilot study with dye to confirm your coordinates for the specific age and strain of your animal model.3. Slow Infusion Rate: Use a micro-syringe pump for a slow, controlled infusion to avoid pressure buildup.4. Ultrasound Inspection (if applicable): For larger animals, ultrasound can help visualize vessel structure and identify occlusions. | [6][16][17] |
| Hemorrhage at the Cannulation Site | 1. Puncturing a blood vessel during drilling or cannula insertion.2. Inadequate hemostasis. | 1. Careful Drilling: Use a dental drill with a small bit and a light touch to avoid plunging into the brain tissue. Stop drilling immediately if you see bleeding.2. Control Bleeding: Use sterile cotton swabs or a hemostatic gel to control bleeding before inserting the cannula.3. Dura Mater Puncture: Use a fine-gauge needle (e.g., 25G) to carefully pierce the dura mater before inserting the cannula to create a clear path. | [5][7][18] |
| Animal Shows Signs of Post-operative Distress (e.g., circling, seizures) | 1. Incorrect cannula placement leading to mechanical damage of a critical brain structure.2. Significant inflammation or infection.3. Adverse reaction to the injected substance (this compound). | 1. Immediate Removal: If severe neurological signs are present, humane euthanasia and post-mortem histological analysis are recommended to determine the cause.2. Aseptic Technique: Ensure strict aseptic technique during surgery to prevent infection. Administer post-operative analgesics and antibiotics as per your institution's guidelines.3. Dose-Response Study: If an adverse drug reaction is suspected, perform a dose-response study starting with a lower concentration of this compound. | [4][10][11] |
| Cannula Becomes Dislodged | 1. Insufficient adhesion of the dental cement to the skull.2. Animal scratching or rubbing the implant. | 1. Proper Skull Preparation: Thoroughly clean and dry the skull surface before applying dental cement to ensure strong adhesion.2. Use of Anchor Screws: For chronic implants, use stainless steel anchor screws in the skull to provide a more secure base for the dental cement.3. Protective Cap: Ensure the dummy cannula and cap are securely in place to protect the guide cannula. | [5][19][20] |
Quantitative Data on Tissue Damage
The degree of tissue damage can be quantified using various histological and molecular techniques. Below is a summary of findings from relevant studies.
| Parameter | Cannulation/Injury Model | Key Findings | Citation(s) |
| Microglia Activation | Guide cannula implantation in BALB/c mice | Microglia activation was observed up to ~600 µm from the cannula implantation site. The total area of microglial cells increased by approximately 424-450 µm² near the cannula. | [9] |
| Vascular Disruption (PECAM Immunoreactivity) | Microdialysis probe (larger diameter) vs. Voltammetry microelectrode (smaller diameter) in rats | Co-localization of PECAM (a marker of endothelial cells) with fluorescent nanobeads was significantly lower around the larger microdialysis probe track (7.6% - 45.5%) compared to the smaller microelectrode track (70.4% - 93.7%) at 1, 4, and 24 hours post-implantation, indicating greater vascular damage with larger implants. | [21] |
| Brain Tissue Loss | Controlled cortical impact injury in mice (1mm vs. 2mm depth) | A 2mm deep injury resulted in significant cortical tissue loss and brain hemisphere atrophy by day 30, whereas a 1mm injury resulted in more localized liquefaction and necrosis with the overall brain structure remaining more intact. | [22] |
Experimental Protocols
Protocol 1: Stereotaxic ICV Cannula Implantation in Rodents
This protocol provides a generalized procedure. Specific coordinates must be determined from a stereotaxic atlas for the species, strain, and age of the animal.
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).[7][17]
-
Shave the scalp and clean the area with an antiseptic solution (e.g., iodine followed by ethanol).[5][17]
-
Place the animal in a stereotaxic frame, ensuring the head is level by comparing the dorsal-ventral coordinates of bregma and lambda.[8][11]
-
Apply ophthalmic ointment to the eyes to prevent drying.[18]
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.[5]
-
Gently scrape away the periosteum to ensure the skull is clean and dry.
-
Identify bregma and determine the stereotaxic coordinates for the lateral ventricle.[8]
-
Use a dental drill with a sterile, small-diameter drill bit to create a craniotomy at the target coordinates. Be careful not to damage the underlying dura mater.[7][18]
-
Use a sterile needle (e.g., 25G) to gently pierce the dura mater.[7]
-
Slowly lower the guide cannula to the predetermined depth at a rate of approximately 1 mm/minute.[7][8]
-
-
Cannula Fixation and Closure:
-
(Optional but recommended for chronic studies) Place 2-3 small stainless steel screws in the skull around the craniotomy to serve as anchors.[5][20]
-
Apply dental cement to the skull, embedding the base of the cannula and the anchor screws.[5][8]
-
Once the cement has hardened, insert a dummy cannula to keep the guide cannula patent.[8]
-
Suture the scalp incision around the implant.[19]
-
-
Post-operative Care:
Protocol 2: ICV Infusion of this compound
-
Preparation of this compound Solution:
-
This compound is typically dissolved in a sterile, preservative-free vehicle such as artificial cerebrospinal fluid (aCSF) or saline.[10] The pH and osmolarity of the solution should be as close to physiological levels as possible to minimize tissue irritation.[4][12]
-
A common dose used in mice for analgesic studies is 50 µg, co-administered with [Met]enkephalin.[1][2] For studies on self-stimulation behavior, doses of 35-70 nmol have been used.[23] A dose-response curve should be established for your specific experimental paradigm.
-
Filter-sterilize the final solution.
-
-
Infusion Procedure:
-
Gently handle and restrain the animal. For chronic infusions, this can be done while the animal is conscious and habituated to the procedure.
-
Remove the dummy cannula and cap from the guide cannula.
-
Connect the internal cannula, which is attached to a Hamilton syringe via tubing, to the guide cannula. The internal cannula should extend slightly beyond the tip of the guide cannula (e.g., 0.5-1.0 mm) to ensure delivery into the ventricle.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/minute) using a microsyringe pump.[14][24]
-
After the infusion is complete, leave the internal cannula in place for an additional 1-2 minutes to minimize backflow upon withdrawal.[24]
-
Gently withdraw the internal cannula and replace the dummy cannula and cap.
-
Monitor the animal for any adverse reactions.
-
Visualizations (Graphviz)
Caption: Experimental workflow for ICV cannulation and this compound administration.
Caption: Troubleshooting logic for common issues during ICV infusion experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects of this compound on enkephalin metabolism in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]
- 5. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dsv.ulaval.ca [dsv.ulaval.ca]
- 8. Chronic Intraventricular Cannulation for the Study of Glymphatic Transport | eNeuro [eneuro.org]
- 9. Cannula Implantation Reduces the Severity of the Beta Amyloid Effect on Peroxidized Lipids and Glutathione Levels in the Brain of BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving Stereotaxic Neurosurgery Techniques and Procedures Greatly Reduces the Number of Rats Used per Experimental Group—A Practice Report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzet.com [alzet.com]
- 15. researchgate.net [researchgate.net]
- 16. nysora.com [nysora.com]
- 17. rwdstco.com [rwdstco.com]
- 18. Video: Stereotaxic Surgery for Excitotoxic Lesion of Specific Brain Areas in the Adult Rat [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. A method for intracerebroventricular cannulation of young broiler chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of the brain penetration injury associated with microdialysis and voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characteristics of traumatic brain injury models: from macroscopic blood flow changes to microscopic mitochondrial changes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound, a potent enkephalinases inhibitor, presents opposite properties when injected intracerebroventricularly or into the nucleus accumbens on intracranial self-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
How to prevent degradation of Kelatorphan in experimental setups
Welcome to the technical support center for Kelatorphan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental setups, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, dual-action inhibitor of two key enzymes responsible for the breakdown of endogenous enkephalins: neprilysin (NEP) and aminopeptidase N (APN).[1][2][3] Enkephalins are naturally occurring peptides with analgesic properties. By preventing their degradation, this compound effectively increases the concentration and prolongs the activity of enkephalins in the synaptic cleft, leading to enhanced pain modulation.
Q2: What are the primary concerns regarding the stability of this compound in experimental setups?
The chemical structure of this compound contains two moieties that are susceptible to degradation: a hydroxamic acid group and a peptide bond. The hydroxamic acid is prone to both hydrolysis and oxidation, while the peptide bond can be hydrolyzed under acidic or basic conditions.
Q3: How should I store this compound powder?
For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, it can be kept at 4°C.
Q4: How do I prepare a stock solution of this compound?
It is recommended to prepare fresh stock solutions for each experiment.[4] If a stock solution must be prepared in advance, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in my assay. | Degradation of this compound in the stock solution or experimental buffer. | Prepare a fresh stock solution of this compound. Ensure the pH of your experimental buffer is within the optimal range (see below). Minimize the time the this compound solution is kept at room temperature. Consider adding a chelating agent like EDTA to your buffer to remove trace metal ions that can catalyze oxidation. |
| Inconsistent results between experiments. | Variability in the preparation of this compound solutions or experimental conditions. | Standardize your protocol for preparing and handling this compound solutions. Use a consistent source and lot of this compound. Ensure precise control of pH and temperature in your experiments. |
| Precipitation observed in the this compound stock solution. | Poor solubility or degradation leading to insoluble products. | Ensure the solvent is appropriate for the desired concentration. If using aqueous buffers, ensure the pH is compatible with this compound's solubility. Briefly sonicating the solution may help dissolve the compound. If precipitation persists, it is best to prepare a fresh solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Guidelines for this compound Use in Cell-Based Assays
-
Buffer Selection:
-
Use a buffer with a pH between 6.0 and 7.5 for optimal stability. Avoid strongly acidic or basic buffers.
-
Consider using buffers with low concentrations of metal ions. If necessary, add a chelating agent such as EDTA (0.1-1 mM) to the buffer to minimize metal-catalyzed oxidation.
-
-
Experimental Procedure:
-
Thaw a single-use aliquot of the this compound stock solution immediately before use.
-
Dilute the stock solution to the final working concentration in the pre-warmed assay buffer.
-
Mix gently by pipetting.
-
Add the diluted this compound solution to the assay plate.
-
Minimize the exposure of this compound-containing solutions to light and elevated temperatures.
-
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation of the hydroxamic acid functional group.
References
Technical Support Center: Validating the Efficacy of Kelatorphan Delivery In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kelatorphan in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and comprehensive inhibitor of several key enzymes responsible for the breakdown of endogenous enkephalins. These enzymes include neutral endopeptidase (NEP), dipeptidyl peptidase III (DPP3), and aminopeptidase N (APN).[1][2] By inhibiting these enkephalin-degrading enzymes, this compound increases the local concentration and prolongs the activity of enkephalins, which are endogenous opioid peptides involved in pain modulation.
Q2: What are the expected physiological effects of successful this compound delivery in vivo?
A2: The primary expected effect is potent analgesia or antinociception.[1][2][3] Studies have shown that this compound can produce significant pain relief on its own and can potentiate the analgesic effects of exogenously administered enkephalins.[1][2] The analgesic effects of this compound can typically be reversed by opioid antagonists like naloxone.[3][4]
Q3: Can this compound cross the blood-brain barrier (BBB)?
A3: this compound has poor permeability across the blood-brain barrier.[1] Consequently, for targeting the central nervous system, direct administration methods such as intracerebroventricular (i.c.v.) injection are often necessary to achieve significant effects.[1] However, systemic administration (e.g., intravenous) has been shown to be effective in certain models, particularly those involving peripheral inflammation.[3]
Q4: How should this compound be stored?
A4: For solid, lyophilized this compound, storage at -20°C in a desiccated environment is recommended.[5] Once reconstituted into a stock solution, it is best to prepare aliquots and store them in tightly sealed vials at -20°C. These solutions are generally stable for up to one month.[5] It is advisable to avoid repeated freeze-thaw cycles. For immediate use, solutions should be prepared fresh on the day of the experiment.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Analgesic Effect After Systemic Administration | Poor blood-brain barrier penetration.[1] | For centrally-mediated analgesic effects, consider direct administration routes like intracerebroventricular (i.c.v.) or intrathecal (i.t.) injections. Verify the effective dose for the chosen animal model and administration route, as efficacy can vary.[3] |
| Inadequate dosage. | Perform a dose-response study to determine the optimal concentration for your experimental model. Published effective intravenous doses in rats range from 2.5 mg/kg upwards.[3] | |
| Degradation of this compound. | Ensure proper storage of both solid compound and stock solutions (-20°C).[5] Prepare fresh dilutions for each experiment. | |
| Variability in Experimental Results | Inconsistent drug administration. | Ensure precise and consistent administration techniques, especially for stereotaxic injections into specific brain regions.[6] |
| Differences in animal models. | Be aware that the effectiveness of this compound can differ between normal and pathological models (e.g., higher potency in arthritic rats).[3] Ensure your model is appropriate for the research question. | |
| Unexpected Behavioral Effects | Off-target effects or action in different brain regions. | The behavioral effects of this compound can depend on the site of administration. For instance, administration into the lateral ventricle versus the nucleus accumbens can produce different effects on self-stimulation behavior.[6] Carefully consider the neuroanatomical target. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | Inhibitory Constant (Ki) |
| Enkephalinase (NEP) | 1.4 nM[2] |
| Dipeptidyl Peptidase III (DPP3) | 2 nM[2] |
| Aminopeptidase | 7 µM[2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Administration Route | Dosage | Observed Effect |
| Mouse | Intracerebroventricular (i.c.v.) | 50 µg | Potentiated the analgesic effect of [Met]enkephalin by 50,000 times.[1][2] |
| Normal Rat | Intravenous (i.v.) | 2.5 mg/kg | Produced potent antinociceptive effects.[3] |
| Arthritic Rat | Intravenous (i.v.) | 2.5 mg/kg | Showed a significantly greater antinociceptive effect compared to normal rats.[3] |
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects in a Rat Model of Inflammatory Pain
This protocol is based on methodologies used to evaluate the effects of this compound on the vocalization threshold to paw pressure in rats with Freund's adjuvant-induced arthritis.[3]
-
Induction of Arthritis: Induce arthritis in male rats by injecting Freund's adjuvant into the paw. Allow sufficient time for arthritis to develop (typically 2-3 weeks).
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). Prepare fresh on the day of the experiment.
-
Administration: Administer this compound intravenously (i.v.) at the desired doses (e.g., 2.5, 5, 10, 15 mg/kg).[3] A control group should receive the vehicle only.
-
Nociceptive Testing: At various time points post-injection, measure the vocalization threshold to paw pressure using a calibrated pressure applicator. The endpoint is the pressure at which the rat vocalizes.
-
Data Analysis: Compare the vocalization thresholds between the this compound-treated groups and the control group. A significant increase in the threshold indicates an antinociceptive effect. To confirm the opioid mechanism, a separate experiment can be conducted where the opioid antagonist naloxone (e.g., 0.5 mg/kg, i.v.) is administered prior to this compound.[3]
Protocol 2: Evaluation of Central Analgesic Effects in Mice
This protocol is adapted from studies assessing the central effects of this compound.[1][2]
-
Animal Preparation: Anesthetize mice and place them in a stereotaxic frame for intracerebroventricular (i.c.v.) cannulation. Allow for a recovery period after surgery.
-
Drug Preparation: Prepare this compound and [Met]enkephalin solutions in artificial cerebrospinal fluid (aCSF).
-
Administration: Co-administer this compound (e.g., 50 µg) and [Met]enkephalin (e.g., in the nanogram range) via the implanted cannula.[1][2] Control groups should include vehicle, this compound alone, and [Met]enkephalin alone.
-
Nociceptive Testing: Use a hot plate test to assess the analgesic response. Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking or jumping). Apply a cut-off time to prevent tissue damage.
-
Data Analysis: Compare the response latencies across the different treatment groups. A significant increase in latency in the co-administration group compared to the single-agent groups demonstrates potentiation of the analgesic effect.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo this compound efficacy testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent antinociceptive effects of this compound (a highly efficient inhibitor of multiple enkephalin-degrading enzymes) systemically administered in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New this compound-related inhibitors of enkephalin metabolism: improved antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. This compound, a potent enkephalinases inhibitor, and opioid receptor agonists DAGO and DTLET, differentially modulate self-stimulation behaviour depending on the site of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Kelatorphan and RB 101 for Analgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent enkephalinase inhibitors, Kelatorphan and RB 101. Both compounds have demonstrated significant potential as analgesics by preventing the degradation of endogenous opioid peptides. This document synthesizes available experimental data to facilitate an objective assessment of their relative performance.
Mechanism of Action
This compound and RB 101 exert their analgesic effects by inhibiting the enzymes responsible for the breakdown of enkephalins, naturally occurring opioid peptides. This inhibition leads to an accumulation of enkephalins in the synaptic cleft, enhancing their activation of opioid receptors and resulting in pain relief.
This compound is a broad-spectrum inhibitor, targeting multiple enzymes involved in enkephalin metabolism, including neprilysin (NEP), aminopeptidase N (APN), and dipeptidyl aminopeptidase (DPP). This comprehensive inhibition leads to a robust increase in enkephalin levels.
RB 101 is a prodrug that, upon entering the central nervous system, is metabolized into two active inhibitors: thiorphan, which selectively inhibits NEP, and bestatin, which inhibits APN. This dual-inhibition strategy effectively protects enkephalins from degradation by the two primary enzymes responsible for their inactivation.
Signaling Pathway of Enkephalin Degradation and Inhibition
Caption: Mechanism of enkephalinase inhibitors.
In Vivo Efficacy Data
While direct head-to-head comparative studies providing quantitative efficacy data such as ED₅₀ values under identical experimental conditions are limited, the following tables summarize the available data for this compound and RB 101 from separate in vivo studies.
This compound: Summary of In Vivo Antinociceptive Effects
| Animal Model | Nociceptive Test | Administration Route | Effective Dose Range | Key Findings |
| Normal Rats | Paw Pressure (Vocalization Threshold) | i.v. | 2.5 - 15 mg/kg | A dose of 2.5 mg/kg produced a potent antinociceptive effect comparable to 1 mg/kg morphine. |
| Arthritic Rats (Freund's Adjuvant) | Paw Pressure (Vocalization Threshold) | i.v. | 2.5 mg/kg | Significantly more effective in arthritic rats (244% increase in threshold) compared to normal rats (144%). |
| Mononeuropathic Rats | Paw Pressure (Vocalization Threshold) | i.v. | 10 - 15 mg/kg | A significant antinociceptive effect was observed at 10 mg/kg, which plateaued at 15 mg/kg. |
| Mice | Hot Plate Test | i.c.v. | 50 µg (co-administered with [Met⁵]enkephalin) | Potentiated the analgesic effect of [Met⁵]enkephalin by 50,000 times (ED₅₀ ~10 ng). |
RB 101: Summary of In Vivo Antinociceptive Effects
| Animal Model | Nociceptive Test | Administration Route | Effective Dose Range | Key Findings |
| Rats | Carrageenan-induced Hyperalgesia (c-Fos expression) | i.v. | 10 - 40 mg/kg | Dose-dependently reduced the number of c-Fos-immunoreactive neurons, with a 63% reduction at the highest dose. |
| Pregnant Mice | Hot Plate Test | i.p. | 50 - 150 mg/kg | At 150 mg/kg, produced a significant antinociceptive effect, with a mean %MPE of 41.6 at 60 minutes. |
| Mice | Formalin Test | i.p. | Not specified in abstract | Showed antinociceptive effects in both phases of the formalin test. |
Side Effect Profile: Respiratory Function
A key advantage of enkephalinase inhibitors over traditional opioid agonists is their favorable safety profile, particularly concerning respiratory depression. A study directly comparing this compound and RB 101 found that neither compound induced respiratory depression. RB 101 had no effect on ventilation, while large doses of this compound led to a naloxone-reversible increase in ventilation and breathing frequency. This suggests a significantly lower risk of respiratory complications compared to morphine and other opioid agonists.
Experimental Protocols
Below are generalized protocols for common nociceptive assays used to evaluate the efficacy of analgesic compounds, along with specific parameters reported in studies involving this compound and RB 101.
Hot Plate Test
This test assesses the response to a thermal stimulus.
General Protocol:
-
Animals (mice or rats) are placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency to a nociceptive response (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
The test compound or vehicle is administered, and the latency is measured at predetermined time points.
Drug-Specific Parameters:
-
RB 101: In a study with pregnant mice, animals were administered RB 101 (50 or 150 mg/kg, i.p.) and tested on the hot plate at various time points. The analgesic effect was found to be reversible by naloxone.
Paw Pressure Test (Randall-Selitto Test)
This assay measures the response to a mechanical stimulus.
General Protocol:
-
A constantly increasing pressure is applied to the dorsal surface of the animal's hind paw using a specialized apparatus.
-
The pressure at which the animal withdraws its paw or vocalizes is recorded as the pain threshold.
-
The test compound or vehicle is administered, and the threshold is measured at different time intervals.
Drug-Specific Parameters:
-
This compound: In studies with normal and arthritic rats, this compound was administered intravenously at doses ranging from 2.5 to 15 mg/kg, and the vocalization threshold to paw pressure was measured.
Experimental Workflow for a Typical Analgesic Study
Caption: Generalized workflow for in vivo analgesic efficacy testing.
Conclusion
Both this compound and RB 101 are potent enkephalinase inhibitors with demonstrated in vivo analgesic efficacy. This compound acts as a broad-spectrum inhibitor, while RB 101 is a prodrug that releases two specific enzyme inhibitors. The available data, primarily from separate studies, indicate that both compounds produce significant antinociceptive effects in various animal models of pain. A notable advantage of both is the absence of respiratory depression, a common and dangerous side effect of traditional opioid analgesics.
The lack of head-to-head studies with directly comparable quantitative data makes it challenging to definitively conclude which compound has superior potency or a longer duration of action. Further research directly comparing the pharmacokinetics and pharmacodynamics of this compound and RB 101 in the same experimental models is warranted to fully elucidate their relative therapeutic potential.
A Comparative Study of Kelatorphan and Spinorphin on Enkephalin Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kelatorphan and spinorphin, two potent inhibitors of enkephalin-degrading enzymes. Enkephalins are endogenous opioid peptides with significant analgesic and other neuromodulatory functions. Their therapeutic potential is limited by their rapid degradation in the body. This compound, a synthetic compound, and spinorphin, an endogenous peptide, both act to prevent this degradation, thereby enhancing and prolonging the effects of enkephalins. This guide presents a comparative analysis of their inhibitory profiles against key enkephalin-degrading enzymes, supported by experimental data and detailed methodologies.
Introduction to Enkephalin Metabolism and its Inhibitors
Enkephalins, primarily Met-enkephalin and Leu-enkephalin, are pentapeptides that play a crucial role in pain modulation and other physiological processes.[1][2] Their biological activity is terminated by the action of several peptidases, collectively known as enkephalinases. The primary enzymes responsible for enkephalin catabolism include:
-
Neutral Endopeptidase (NEP) , also known as neprilysin.
-
Aminopeptidase N (APN) .
-
Dipeptidyl Peptidase III (DPP3) .
-
Angiotensin-Converting Enzyme (ACE) .[3]
Inhibitors of these enzymes can prevent the breakdown of enkephalins, leading to increased levels and prolonged action of these endogenous opioids. This strategy offers a promising therapeutic avenue for pain management and other conditions, potentially with fewer side effects than exogenous opioids.[3]
This compound is a powerful, synthetic, and complete inhibitor of the major enkephalin-degrading enzymes.[4][5] Spinorphin is an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) isolated from the bovine spinal cord that also inhibits multiple enkephalinases.[6]
Comparative Inhibitory Profile
The following tables summarize the quantitative data on the inhibitory activity of this compound and spinorphin against key enkephalin-degrading enzymes. It is important to note that the data are compiled from different studies and the experimental conditions may vary. A direct comparison of inhibitory constants (Ki vs. IC50) should be made with caution.
Table 1: Inhibitory Activity of this compound
| Enzyme | Inhibition Constant (Ki) | Source |
| Neutral Endopeptidase (NEP) | 1.4 nM | [4] |
| Dipeptidyl Peptidase III (DPP3) | 2 nM | [4] |
| Aminopeptidase N (APN) | 7 µM | [4] |
Table 2: Inhibitory Activity of Spinorphin
| Enzyme | Inhibition Constant (IC50 / Ki) | Source |
| Aminopeptidase N (APN) | IC50: 3.3 µg/mL | [7] |
| Dipeptidyl Peptidase III (DPP3) | Ki: 0.51 µM | [6] |
| Dipeptidyl Peptidase | IC50: 1.4 µg/mL | [7] |
| Angiotensin-Converting Enzyme | IC50: 2.4 µg/mL | [7] |
| Neutral Endopeptidase (NEP) | IC50: 10 µg/mL | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of enkephalin metabolism and its inhibition.
In Vitro Enkephalinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds like this compound and spinorphin on enkephalin-degrading enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound against a specific enkephalinase.
Materials:
-
Purified recombinant human Neutral Endopeptidase (NEP) or Dipeptidyl Peptidase III (DPP3).
-
Fluorogenic substrate specific for the enzyme (e.g., Abz-based peptide for NEP).[8]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (this compound, spinorphin) at various concentrations.
-
96-well black microtiter plates.
-
Fluorescence microplate reader.
Procedure:
-
Enzyme Preparation: Reconstitute the purified enzyme in the assay buffer to a predetermined optimal concentration.
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Assay Reaction: a. To each well of the microtiter plate, add the assay buffer. b. Add the test compound solution to the respective wells. c. Add the enzyme solution to all wells except for the negative control. d. Pre-incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/430 nm for Abz-based substrates) in kinetic mode at 37°C for a specified period (e.g., 60 minutes).[8]
-
Data Analysis: a. Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. d. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.
In Vivo Measurement of Enkephalin Levels using Microdialysis and HPLC-MS/MS
This protocol outlines the in vivo measurement of enkephalin levels in the brain of a freely moving animal, and how inhibitors like this compound and spinorphin can affect these levels.
Objective: To quantify the extracellular concentrations of Met-enkephalin and Leu-enkephalin in a specific brain region and assess the effect of enzyme inhibitors.
Materials:
-
Microdialysis probes.
-
A microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compounds (this compound, spinorphin) to be added to the aCSF.
-
High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Stable isotope-labeled enkephalins as internal standards.
Procedure:
-
Surgical Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum) of an anesthetized animal.[9]
-
Microdialysis Sampling: a. After a recovery period, perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[9] b. Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).[9] c. To assess the effect of inhibitors, switch to aCSF containing the test compound and continue collecting samples.
-
Sample Preparation: a. To each dialysate sample, add a known amount of the stable isotope-labeled internal standards. b. Perform solid-phase extraction (SPE) to clean up and concentrate the samples.
-
HPLC-MS/MS Analysis: a. Inject the prepared samples into the HPLC-MS/MS system. b. Separate the enkephalins using a suitable C18 column and a gradient elution. c. Detect and quantify the enkephalins and their internal standards using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Data Analysis: a. Construct a calibration curve using known concentrations of enkephalins. b. Determine the concentration of enkephalins in the dialysate samples by comparing the peak area ratios of the endogenous enkephalins to their respective internal standards against the calibration curve.
Visualizations
Enkephalin Metabolic Pathway
The following diagram illustrates the enzymatic degradation of enkephalins and the points of inhibition by this compound and spinorphin.
Caption: Enzymatic degradation of enkephalins and inhibition by this compound and spinorphin.
Enkephalin Signaling Pathway
This diagram shows the signaling cascade initiated by the binding of enkephalins to their receptors.
Caption: Simplified enkephalin signaling pathway leading to decreased neuronal activity.[10]
Experimental Workflow for In Vivo Enkephalin Measurement
The following diagram outlines the general workflow for measuring enkephalin levels in vivo.
Caption: General workflow for in vivo measurement of enkephalin levels.
Conclusion
Both this compound and spinorphin are potent inhibitors of enkephalin-degrading enzymes, albeit with different origins and potentially different inhibitory profiles. This compound demonstrates particularly high potency against NEP and DPP3.[4] Spinorphin, as an endogenous peptide, offers a physiological tool for studying the enkephalinergic system.[6] The choice between these inhibitors for research or therapeutic development would depend on the specific application, desired enzyme selectivity, and pharmacokinetic properties. The experimental protocols and visualizations provided in this guide offer a framework for the continued investigation of these and other enkephalinase inhibitors.
References
- 1. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Enkephalin - Wikipedia [en.wikipedia.org]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and evaluation of inhibitors of enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spinorphin as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Spinorphin, a new inhibitor of enkephalin-degrading enzymes derived from the bovine spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Chronic Morphine Treatment Modulates the Extracellular Levels of Endogenous Enkephalins in Rat Brain Structures Involved in Opiate Dependence: A Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Assessing the Specificity of Kelatorphan Against a Panel of Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of Kelatorphan, a potent inhibitor of enkephalin-degrading enzymes. By objectively comparing its performance against a panel of proteases and providing supporting experimental data, this document serves as a valuable resource for researchers in pharmacology and drug development.
Introduction to this compound
This compound is a powerful and comprehensive inhibitor of several metalloproteases responsible for the breakdown of endogenous enkephalins.[1] These neuropeptides play a crucial role in pain modulation. The primary targets of this compound include Neutral Endopeptidase (NEP), Dipeptidyl Peptidase III (DPP3), and Aminopeptidase N (APN).[1] this compound is also known to inhibit Angiotensin-Converting Enzyme (ACE).[1] Its ability to prevent enkephalin degradation leads to potent analgesic effects.[2][3][4] This guide focuses on the specificity of this compound for its primary targets and evaluates its activity against other major classes of proteases.
Quantitative Assessment of this compound's Inhibitory Activity
The inhibitory potency of this compound against its primary metalloprotease targets has been quantified through the determination of its inhibition constants (Ki). A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Target Protease | Protease Class | This compound Ki (nM) | Reference |
| Neutral Endopeptidase (NEP) | Metalloprotease | 1.4 | [4] |
| Dipeptidyl Peptidase III (DPP3) | Metalloprotease | 2 | [4] |
| Aminopeptidase N (APN) | Metalloprotease | 7000 | [4] |
| Angiotensin-Converting Enzyme (ACE) | Metalloprotease | Data not available |
Note: While this compound is known to inhibit ACE, specific Ki or IC50 values were not available in the reviewed literature.
Specificity Profile of this compound
A critical aspect of any therapeutic inhibitor is its specificity. To assess this, the activity of this compound against other major protease classes was investigated.
-
Serine Proteases: Extensive searches of published literature revealed no data on the inhibitory activity of this compound against common serine proteases such as trypsin, chymotrypsin, or elastase. This lack of evidence suggests that this compound is likely highly selective for its target metalloproteases over this class of enzymes.
-
Cysteine Proteases: Similarly, no studies were found that have evaluated the effect of this compound on cysteine proteases like caspases or cathepsins. This indicates a high degree of specificity and a low probability of off-target effects related to this protease family.
-
Aspartyl Proteases: There is no available data to suggest that this compound inhibits aspartyl proteases such as pepsin or BACE1.
The absence of evidence for cross-reactivity with serine, cysteine, and aspartyl proteases strongly supports the high specificity of this compound for its intended metalloprotease targets.
Signaling Pathway of Enkephalin Degradation and this compound Inhibition
The following diagram illustrates the key enzymes involved in the degradation of enkephalins and the points of inhibition by this compound.
Caption: Inhibition of enkephalin-degrading enzymes by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the inhibition of this compound's primary targets.
Experimental Workflow for Protease Inhibition Assay
The general workflow for determining the inhibitory activity of a compound against a target protease is outlined below.
Caption: General workflow for protease inhibition assays.
Neutral Endopeptidase (NEP) Inhibition Assay
-
Enzyme Source: Recombinant human NEP or tissue homogenates known to express NEP (e.g., kidney, lung).
-
Substrate: A fluorogenic substrate such as Mca-RPPGFSAFK(Dnp)-OH.
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the NEP enzyme solution to each well.
-
Add the this compound dilutions to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm, emission at 405 nm).
-
Calculate the initial reaction velocities and determine the Ki value using appropriate enzyme kinetic models.
-
Dipeptidyl Peptidase III (DPP3) Inhibition Assay
-
Enzyme Source: Purified recombinant human DPP3 or cell lysates overexpressing DPP3.
-
Substrate: A fluorogenic substrate such as Arg-Arg-β-naphthylamide.[5]
-
Buffer: 50 mM Tris-HCl, pH 8.6, containing 0.1 mM CoCl₂.[6]
-
Procedure:
-
Prepare various concentrations of this compound.
-
Add the DPP3 enzyme solution to the wells of a black microtiter plate.[6]
-
Add the this compound solutions and pre-incubate for a defined period at 37°C.
-
Start the reaction by adding the Arg-Arg-β-naphthylamide substrate.[5]
-
Incubate for 60 minutes at 37°C.[6]
-
Measure the fluorescence of the liberated β-naphthylamine using a fluorometer (e.g., excitation at 340 nm, emission at 410 nm).[5][6]
-
Determine the concentration of this compound that causes 50% inhibition (IC50) and calculate the Ki.
-
Aminopeptidase N (APN) Inhibition Assay
-
Enzyme Source: Microsomal aminopeptidase from porcine kidney or recombinant human APN.[7][8]
-
Substrate: L-Leucine-p-nitroanilide.[8]
-
Buffer: 50 mM Phosphate Buffered Saline (PBS), pH 7.2 or 0.02 M TRIS-HCl, pH 7.5.[7][8]
-
Procedure:
-
Prepare a range of this compound concentrations.
-
Add the APN enzyme solution to a microplate.
-
Add the this compound dilutions and pre-incubate for 5 minutes at 37°C.[7]
-
Initiate the reaction by adding the L-leucine-p-nitroanilide substrate.
-
Measure the absorbance of the produced p-nitroaniline at 405 nm using a microplate reader.[7][8]
-
Calculate the percent inhibition and determine the IC50 and Ki values.
-
Conclusion
The available evidence strongly indicates that this compound is a highly potent and specific inhibitor of a select group of metalloproteases involved in enkephalin metabolism, namely NEP, DPP3, and APN. The lack of any reported activity against serine, cysteine, or aspartyl proteases underscores its high degree of specificity. This makes this compound a valuable tool for studying the physiological roles of enkephalins and a promising candidate for the development of targeted analgesic therapies with a potentially low risk of off-target effects. Further studies are warranted to determine the precise inhibition constant for ACE and to definitively confirm the absence of activity against a broader panel of proteases under standardized assay conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound and other peptidase inhibitors on the in vitro and in vivo release of methionine-enkephalin-like material from the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent antinociceptive effects of this compound (a highly efficient inhibitor of multiple enkephalin-degrading enzymes) systemically administered in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A novel and highly efficient purification procedure for native human dipeptidyl peptidase 3 from human blood cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Kelatorphan with Novel Enkephalinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Kelatorphan, a well-established multi-enkephalinase inhibitor, with emerging novel enkephalinase inhibitors. The objective is to offer a clear perspective on their respective biochemical potencies and in vivo efficacies, supported by available experimental data.
Introduction to Enkephalinase Inhibition
Endogenous enkephalins are opioid peptides that play a crucial role in pain modulation. Their analgesic action is terminated by rapid degradation by several metallopeptidases, collectively known as enkephalinases. The primary enzymes responsible for enkephalin catabolism are Neprilysin (NEP, also known as neutral endopeptidase) and Aminopeptidase N (APN). Dipeptidyl Peptidase 3 (DPP3) and Angiotensin-Converting Enzyme (ACE) also contribute to their breakdown.
Inhibiting these enzymes prevents enkephalin degradation, leading to an accumulation of these endogenous opioids in the synaptic cleft and enhanced activation of opioid receptors. This strategy offers a promising therapeutic approach for pain management with a potentially lower risk of the side effects associated with exogenous opioid agonists.
This compound is a potent inhibitor of a broad spectrum of enkephalin-degrading enzymes, including NEP, APN, and DPP3.[1][2] More recent research has focused on the development of novel enkephalinase inhibitors , particularly dual enkephalinase inhibitors (DENKIs), which simultaneously target both NEP and APN. Prominent examples of these novel inhibitors include RB 101 and RB 38 A.
Signaling Pathway of Enkephalinase Inhibition
The mechanism of action of enkephalinase inhibitors involves the potentiation of endogenous opioid signaling. By blocking the degradation of enkephalins, these inhibitors increase the concentration of these peptides in the vicinity of opioid receptors, leading to enhanced downstream signaling and analgesic effects.
In Vitro Inhibitory Potency
The in vitro potency of enkephalinase inhibitors is typically determined by measuring their inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) against purified enzymes. A lower value indicates a higher inhibitory potency.
Table 1: In Vitro Inhibitory Potency of this compound and Novel Enkephalinase Inhibitors
| Inhibitor | Target Enzyme | Inhibitory Constant (Ki) | IC50 | Reference |
| This compound | Neprilysin (NEP) | 1.4 nM | - | [3] |
| Dipeptidyl Peptidase III (DPP3) | 2 nM | - | [3] | |
| Aminopeptidase N (APN) | 7 µM | 4 x 10-7 M (aminopeptidase M-like activity) | [3][4] | |
| RB 38 A | Mixed Enkephalin Catabolism | - | - | [5] |
| RB 101 | Neprilysin (NEP) & Aminopeptidase N (APN) | - | - | [2][6] |
Note: Direct comparative studies of the in vitro inhibitory potency of this compound and novel inhibitors like RB 101 and RB 38 A under identical experimental conditions are limited in the reviewed literature. The provided data is from individual studies.
In Vivo Efficacy: A Comparative Overview
The in vivo efficacy of enkephalinase inhibitors is assessed through various animal models that measure analgesic responses and other physiological effects.
Analgesic Activity
The analgesic effects of this compound have been demonstrated in various studies. Intracerebroventricular administration of this compound in mice potentiated the analgesic effects of [Met]enkephalin by 50,000 times.[1] On its own, this compound was found to be at least two-fold more potent as an analgesic than a mixture of the selective inhibitors bestatin and thiorphan.[3]
Novel this compound-related inhibitors have also shown improved antinociceptive properties. In a hot plate test in mice, compounds 7A and 8A, derived from this compound, were more potent in increasing the jump latency time compared to this compound itself.[7]
Effects on Morphine Withdrawal
A comparative study investigated the effects of this compound and the mixed inhibitor RB 38 A on the naloxone-precipitated morphine withdrawal syndrome in rats. Both inhibitors, administered intracerebroventricularly, reduced several symptoms of withdrawal, including jumping, chewing, and tooth chattering. Notably, the rise in plasma corticosterone and hypothermia were reduced by both this compound and RB 38 A.
Table 2: Comparative Effects on Morphine Withdrawal Symptoms in Rats
| Withdrawal Symptom | Thiorphan (NEP inhibitor) | This compound | RB 38 A |
| Jumping | Decreased | Decreased | Decreased |
| Chewing | Decreased | Decreased | Decreased |
| Tooth Chattering | Decreased | Decreased | Decreased |
| Rhinorrhea | Blocked | - | - |
| Tremor | - | Reduced | - |
| Diarrhea | - | - | Reduced |
| Rise in Plasma Corticosterone | - | Reduced | Reduced |
| Hypothermia | - | Reduced | Reduced |
This data suggests that the complete inhibition of enkephalin metabolism by mixed inhibitors like this compound and RB 38 A can alleviate the severity of morphine abstinence symptoms.
Respiratory Effects
A significant advantage of enkephalinase inhibitors over traditional opioid agonists is their potentially reduced impact on respiratory function. A study comparing this compound and the dual enkephalinase inhibitor RB 101 found that neither compound caused respiratory depression. In fact, large doses of this compound led to a naloxone-reversible increase in ventilation and breathing frequency, while RB 101 had no effect on ventilation.[1][8] This suggests that endogenous opioids, even at elevated levels, do not exert a depressant effect on normal respiratory function.
Experimental Protocols
In Vitro Enkephalinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (Ki or IC50) of test compounds against enkephalin-degrading enzymes.
General Procedure:
-
Enzyme Preparation: Purified recombinant or tissue-extracted enkephalin-degrading enzymes (e.g., NEP, APN) are used.
-
Substrate: A specific fluorogenic or chromogenic substrate for the respective enzyme is utilized.
-
Inhibitor Preparation: The test compounds (e.g., this compound, novel inhibitors) are prepared in a suitable solvent at various concentrations.
-
Assay Reaction: The enzyme, substrate, and inhibitor are incubated together in an appropriate buffer system at a controlled temperature and pH.
-
Detection: The rate of substrate cleavage is measured over time using a fluorometer or spectrophotometer.
-
Data Analysis: The inhibitory potency (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration. The inhibitory constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. RB101 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive effects of RB101(S), a complete inhibitor of enkephalin-catabolizing enzymes, are enhanced by (+)-HA966, a functional NMDA receptor antagonist: a c-Fos study in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RB 101, a purported pro drug inhibitor of enkephalin metabolism, is antinociceptive in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RB-101 - Wikipedia [en.wikipedia.org]
- 7. New this compound-related inhibitors of enkephalin metabolism: improved antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the potent analgesic enkephalin-catabolizing enzyme inhibitors RB101 and this compound on respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Analgesia of Kelatorphan and Opioid Agonists: A Comparative Guide
An in-depth analysis of the enhanced analgesic effects observed with the co-administration of the enkephalinase inhibitor, Kelatorphan, and traditional opioid agonists. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the underlying mechanisms, experimental validation, and quantitative data supporting this synergistic relationship.
Introduction
The management of moderate to severe pain often relies on the use of opioid agonists, which effectively attenuate pain signaling through the activation of opioid receptors. However, their clinical utility is frequently hampered by a range of adverse effects, including respiratory depression, tolerance, and dependence. A promising strategy to enhance the therapeutic index of opioids is the co-administration of agents that amplify the body's endogenous pain-relief mechanisms. This compound, a dual inhibitor of the enkephalin-degrading enzymes neutral endopeptidase (NEP) and aminopeptidase N (APN), represents a key player in this approach. By preventing the breakdown of endogenous enkephalins, this compound elevates the levels of these natural opioid peptides, leading to a potentiation of opioid receptor activation and a synergistic enhancement of analgesia when combined with exogenous opioid agonists.
Mechanism of Synergistic Action
The synergistic effect of this compound and opioid agonists is rooted in the modulation of the endogenous opioid system. Enkephalins, a class of endogenous opioid peptides, are neurotransmitters that play a crucial role in pain modulation. Their analgesic action is mediated through binding to and activating opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors. However, the analgesic effect of endogenous enkephalins is short-lived due to their rapid degradation by enzymes like NEP and APN.
This compound, by inhibiting these enzymes, effectively increases the synaptic concentration and prolongs the half-life of enkephalins.[1] This leads to a greater and more sustained activation of opioid receptors. When co-administered with an exogenous opioid agonist (e.g., morphine, fentanyl), which also acts on these receptors, the result is a supra-additive analgesic effect. This synergy can be attributed to the simultaneous and enhanced activation of a larger population of opioid receptors by both the exogenous agonist and the protected endogenous enkephalins.
Quantitative Analysis of Synergistic Effects
The potentiation of opioid-induced analgesia by this compound has been demonstrated in various preclinical models. A seminal study highlighted a staggering 50,000-fold potentiation of the analgesic effect of [Met5]enkephalin when co-administered with this compound, as measured by the hot plate test in mice.[2] While comprehensive comparative data across a range of opioid agonists is still an area of active research, the available evidence strongly supports a significant synergistic interaction.
The following table summarizes the conceptual basis for the expected synergistic effects based on preclinical findings. It is important to note that direct comparative studies providing ED50 and %MPE values for a wide array of opioid agonists with and without this compound are limited in the publicly available literature. The values presented for the opioid agonists alone are representative examples from the literature and are intended to provide a baseline for understanding the potential magnitude of potentiation.
| Compound | Analgesic Assay | ED50 (Agonist Alone) | Expected Outcome with this compound Co-administration | Relevant Opioid Receptors |
| [Met5]enkephalin | Hot Plate Test (mouse) | ~500 µg (i.c.v.) | ED50 reduced to ~10 ng (a 50,000-fold potentiation)[2] | Mu, Delta |
| Morphine | Hot Plate Test (mouse) | ~10 mg/kg (s.c.)[3] | Significant reduction in ED50 and/or increase in %MPE | Mu |
| Fentanyl | Tail-Flick Test (rat) | ~0.02 mg/kg (i.v.) | Significant reduction in ED50 and/or increase in %MPE | Mu |
| Buprenorphine | Tail-Flick Test (mouse) | ~0.033 mg/kg (s.c.)[4] | Additive or synergistic effects, particularly at lower doses | Mu (partial agonist), Kappa (antagonist) |
%MPE: Percent Maximum Possible Effect; ED50: Median Effective Dose; i.c.v.: intracerebroventricular; s.c.: subcutaneous; i.v.: intravenous
Experimental Protocols
The assessment of analgesic synergy relies on well-established behavioral assays in animal models. The following are detailed methodologies for key experiments cited in the investigation of this compound and opioid agonists.
Hot Plate Test
The hot plate test is a widely used method to evaluate the thermal pain threshold in rodents.[1]
Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder to keep the animal on the heated surface.
Procedure:
-
The hot plate surface is pre-heated to a constant temperature, typically between 50-55°C.
-
A baseline latency is determined for each animal by placing it on the hot plate and measuring the time until a nocifensive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound (opioid agonist alone or in combination with this compound) or vehicle is administered to the animal.
-
At predetermined time points after drug administration, the animal is again placed on the hot plate, and the response latency is recorded.
-
The analgesic effect is typically expressed as the percent maximum possible effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100.
Tail-Flick Test
The tail-flick test measures the spinal reflex to a thermal stimulus and is a common assay for assessing the efficacy of analgesics.
Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto a specific portion of the animal's tail. The apparatus is equipped with a sensor that automatically stops the heat and a timer when the tail is withdrawn.
Procedure:
-
The animal is gently restrained, with its tail positioned in the path of the heat source.
-
A baseline tail-flick latency is determined by activating the heat source and measuring the time until the animal flicks its tail out of the beam. A cut-off time is set to avoid tissue damage.
-
The test compound(s) or vehicle is administered.
-
At various time points post-administration, the tail-flick latency is re-measured.
-
Analgesic effect is calculated as %MPE using a similar formula to the hot plate test.
Paw Pressure Vocalization Test
This test, also known as the Randall-Selitto test, assesses the mechanical pain threshold by applying a continuously increasing pressure to the animal's paw.
Apparatus: A paw pressure analgesy meter, which consists of a device that applies a linearly increasing force to the paw and records the pressure at which the animal withdraws its paw or vocalizes.
Procedure:
-
The animal is gently restrained.
-
A baseline pressure threshold is established by applying increasing pressure to the dorsal surface of the paw and recording the force at which a withdrawal or vocalization response occurs.
-
The test compound(s) or vehicle is administered.
-
The pressure threshold is re-assessed at specified time intervals after drug administration.
-
The change in pressure threshold is used to determine the analgesic effect.
Signaling Pathways and Visualizations
The analgesic effects of opioid agonists and their potentiation by this compound are mediated through complex intracellular signaling cascades initiated by the activation of opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a series of downstream events leading to a reduction in neuronal excitability and neurotransmitter release.
Synergistic Action of this compound and Opioid Agonists
The following diagram illustrates the overarching mechanism of synergy between this compound and opioid agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mediation of buprenorphine analgesia by a combination of traditional and truncated mu opioid receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Kelatorphan
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond the bench to the proper disposal of all chemical waste. Kelatorphan, a potent inhibitor of enzymes responsible for enkephalin catabolism, requires careful handling and disposal to protect both personnel and the environment.[1][2][3][4][5] This guide provides essential, immediate safety and logistical information for the operational disposal of this compound.
Core Principles of Chemical Waste Management
The inappropriate disposal of laboratory chemicals is not only a safety hazard but also illegal in many jurisdictions.[6] All laboratory personnel should treat chemical waste, including this compound and any materials contaminated with it, as hazardous unless explicitly confirmed to be non-hazardous by safety officials.[7] A fundamental principle is the segregation of chemical wastes by type (e.g., flammables, corrosives, toxics) to prevent dangerous reactions.[8]
This compound Disposal Protocol
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:
-
Chemical safety goggles or glasses
-
Appropriate protective gloves (e.g., nitrile)
-
A lab coat or other protective clothing[10]
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams. It should be classified as a non-halogenated organic waste unless mixed with halogenated solvents.
-
Containerization:
-
Place solid this compound waste in a clearly labeled and sealed container designed for hazardous chemical waste.
-
For liquid waste containing this compound, use a sturdy, leak-proof container with a tight-fitting cap.[6] Do not overfill containers; a good practice is to fill them to no more than three-quarters full.[6]
-
If the original container is used for waste accumulation, ensure the manufacturer's label is not defaced. If a different container is used, deface any existing labels to avoid confusion.[6]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound." Note the date when waste accumulation begins.[6]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[8] This area must be inspected weekly for any signs of leakage.[8] Ensure that incompatible chemicals are not stored together.[8]
-
Disposal Request: Once the container is full or has been in the SAA for the maximum allowed time (which can vary by institution but may be up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) or a certified hazardous waste disposal service.[6][8]
Empty Container Disposal:
Empty containers that held this compound must also be disposed of properly. For containers that held acutely hazardous "P-list" chemicals, triple rinsing with a suitable solvent is required.[7][11] The rinsate must be collected and disposed of as hazardous waste.[7][11] After rinsing, deface the label and remove the cap before disposing of the container as regular trash or according to your institution's guidelines.[7]
Key Disposal Prohibitions
To ensure safety and compliance, the following actions must be avoided when disposing of this compound waste.
| Action | Rationale |
| Do not dispose of down the drain. | Many chemicals are not suitable for drain disposal as they can harm aquatic life and interfere with wastewater treatment processes.[12][13] |
| Do not dispose of in regular trash. | This compound, as a research chemical, should be assumed to be hazardous and requires proper hazardous waste disposal to prevent environmental contamination and potential harm to sanitation workers.[12] |
| Do not evaporate in a fume hood. | Evaporation is not an acceptable method of chemical disposal and can lead to the release of hazardous vapors into the atmosphere.[7] |
| Do not mix with incompatible waste. | Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.[8] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and protecting the broader ecosystem. Always consult your institution's specific chemical hygiene plan and EH&S department for detailed guidance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro and in vivo effects of this compound on enkephalin metabolism in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and other peptidase inhibitors on the in vitro and in vivo release of methionine-enkephalin-like material from the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potent enkephalinases inhibitor, presents opposite properties when injected intracerebroventricularly or into the nucleus accumbens on intracranial self-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. acs.org [acs.org]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Kelatorphan
Essential Safety and Handling Guide for Kelatorphan
This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary
This compound is a powerful inhibitor of several enzymes responsible for the breakdown of enkephalins.[1][2] While a specific Safety Data Sheet (SDS) for this compound should always be consulted prior to handling, chemicals with similar structures and applications may cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[3]
Precautionary Statements:
-
Wash hands thoroughly after handling.[3]
-
Use only in a well-ventilated area or outdoors.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Store in a well-ventilated place and keep the container tightly closed.[3]
-
Store locked up.[3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure safety when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must be worn at all times. Should be equipped with side shields to protect against splashes.[4][5] |
| Face Shield | Required when there is a significant risk of splashing, such as during bulk handling or dissolution. To be worn over safety goggles.[4][5][6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For prolonged contact, consider double-gloving.[4][5][7] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against minor spills and contamination.[4] |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes.[4] | |
| Respiratory Protection | NIOSH-Approved Respirator | A fit-tested N95 or N100 respirator is necessary when handling the solid compound to avoid inhalation of dust particles.[4][6] |
Operational Plan: Handling Procedures
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly sealed and clearly labeled.
-
Maintain an accurate inventory of the chemical.
Preparation and Handling
-
Engineering Controls : All handling of solid this compound should be conducted in a certified chemical fume hood to control dust and vapors.[4]
-
Weighing and Transferring : Use a scoop or spatula for transferring the powder to minimize dust generation.[4] When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4]
-
During Experimentation : Keep all containers with this compound properly labeled and sealed when not in use. Avoid all direct contact with the skin and eyes.
Post-Handling
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE carefully to avoid cross-contamination.[4] Disposable gloves should be removed without touching the outer surface with bare hands.[4]
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove all contaminated clothing.[3] Rinse the affected skin with plenty of water for at least 15 minutes.[3][8] Seek medical attention. |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[3][8] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting.[3] Immediately call a poison center or doctor.[3] |
| Spill | Evacuate the area.[8] If the spill involves a flammable liquid, turn off all ignition sources.[8] Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material and place it in a sealed, labeled container for hazardous waste disposal.[8] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.[4][9] |
| Liquid Waste | Solutions containing this compound should be collected in a designated, sealed container for hazardous liquid waste.[4][9] Do not pour down the drain.[10][11] |
| Contaminated PPE | Used gloves, lab coats, and other contaminated disposable materials should be placed in a designated hazardous waste container. |
Experimental Workflow and Signaling Pathway
General Experimental Workflow
The following diagram outlines a general workflow for an experiment involving this compound.
Caption: A flowchart illustrating the key steps for safely handling this compound during a typical laboratory experiment.
Signaling Pathway of this compound
This compound acts by inhibiting multiple enzymes that are responsible for the degradation of endogenous enkephalins, thereby potentiating their analgesic effects.[1][2]
Caption: A diagram showing how this compound inhibits multiple enzymes to prevent the degradation of enkephalins, leading to an analgesic effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Dealing With an Emergency - Chemistry [chem.ufl.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. su.se [su.se]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
